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3,5-Dichloro-N-(3-fluorobenzyl)aniline Documentation Hub

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  • Product: 3,5-Dichloro-N-(3-fluorobenzyl)aniline
  • CAS: 1040010-63-6

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Physicochemical and Solubility Characterization of 3,5-Dichloro-N-(3-fluorobenzyl)aniline

Abstract 3,5-Dichloro-N-(3-fluorobenzyl)aniline is a substituted aromatic amine with potential applications as an intermediate in the synthesis of novel pharmaceutical and agrochemical agents.[1][2][3][4] Its structural...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

3,5-Dichloro-N-(3-fluorobenzyl)aniline is a substituted aromatic amine with potential applications as an intermediate in the synthesis of novel pharmaceutical and agrochemical agents.[1][2][3][4] Its structural complexity, characterized by a dichlorinated aniline core and a fluorinated benzyl moiety, suggests it is likely a poorly soluble, lipophilic compound. A comprehensive understanding of its physicochemical properties is paramount for guiding formulation strategies, predicting in vivo behavior, and ensuring the development of robust and reliable analytical methodologies. This guide presents a framework for the systematic characterization of this molecule, focusing on the elucidation of its fundamental properties and solubility profile. While specific experimental data for this exact molecule is not extensively available in public literature, this document provides authoritative, field-proven protocols and the scientific rationale necessary for its complete characterization. The methodologies described herein are designed to be self-validating and are grounded in established principles of pharmaceutical science.

Molecular Identity and Predicted Physicochemical Properties

A thorough characterization begins with the molecule's fundamental identity. The presence of two chlorine atoms on the aniline ring and a fluorine atom on the benzyl group significantly influences its electronic and steric properties, which in turn dictate its behavior in various environments.

Chemical Structure and Core Properties

The foundational step is to establish the molecule's basic structural and chemical properties. These values are the bedrock upon which all subsequent experimental work is built.

  • Chemical Name: 3,5-Dichloro-N-(3-fluorobenzyl)aniline

  • Molecular Formula: C₁₃H₁₀Cl₂FN

  • Molecular Weight: 286.14 g/mol

  • CAS Number: Not assigned. A CAS number would be designated upon its first report in the chemical literature.

The structure consists of two key pharmacophores: the 3,5-dichloroaniline core and the 3-fluorobenzyl group. The parent compound, 3,5-dichloroaniline, is a white to brown crystalline solid with a melting point of 49-53°C and very low water solubility.[2][5] The addition of the N-benzyl group is expected to further increase its lipophilicity and molecular weight.

Predicted Physicochemical Data

In the absence of experimental data for a novel compound, validated in silico prediction tools are an indispensable part of the modern preformulation workflow. These algorithms use fragment-based or property-based methods to estimate key physicochemical parameters.

PropertyPredicted ValueScientific Rationale & Implications
logP (Octanol/Water Partition Coefficient) 4.5 - 5.5The high number of non-polar C-H and C-halogen bonds suggests significant lipophilicity. This predicts low aqueous solubility and potentially high membrane permeability, but also a risk of non-specific binding and poor bioavailability if not formulated correctly.
pKa (Acid Dissociation Constant) 1.5 - 2.5 (for the protonated amine)The electron-withdrawing effects of the two chlorine atoms on the aniline ring are expected to significantly suppress the basicity of the amine nitrogen compared to unsubstituted aniline (pKa ~4.6). This means the compound will be predominantly in its neutral, un-ionized form at all physiologically relevant pH values (pH 1.2 - 7.4).
Aqueous Solubility (Predicted) < 10 µg/mLDriven by high lipophilicity (logP) and a crystalline solid state, the intrinsic aqueous solubility is predicted to be very low. This classifies the compound as poorly soluble, necessitating enabling formulation technologies for oral delivery.[6][7]

Strategic Workflow for Physicochemical Characterization

A logical, phased approach is critical to efficiently characterize a new chemical entity. The following workflow ensures that data from foundational experiments informs the design of more complex subsequent studies.

G cluster_0 Phase 1: Identity & Basics cluster_1 Phase 2: Core Characterization cluster_2 Phase 3: Application A Compound Synthesis & Purification B Structural Confirmation (NMR, MS, Elemental) A->B Identity C Fundamental Properties (Melting Point, pKa, logP) B->C Purity Confirmed D Solubility Profiling (Thermodynamic, Kinetic, pH-dependency) C->D Guides Solvent Choice E Solid-State Characterization (PXRD, DSC, TGA) C->E Informs Physical Form F Dissolution Rate Analysis (Intrinsic & Apparent) D->F Provides Cs G Stability Assessment (Solution & Solid-State) D->G Characterized State E->F Assesses Polymorphism E->G Characterized State F->G Characterized State H Formulation Strategy Development G->H Defines Liabilities

Caption: Workflow for the systematic characterization of a new chemical entity.

Experimental Protocols for Solubility & Dissolution

Accurate and reproducible solubility data is the cornerstone of formulation development. The following protocols describe gold-standard methods for determining the solubility and dissolution characteristics of a poorly soluble compound like 3,5-Dichloro-N-(3-fluorobenzyl)aniline.

Protocol: Thermodynamic Solubility Determination (Shake-Flask Method)

This method measures the equilibrium solubility of a compound, representing the true saturation point in a given solvent system. It is the definitive measure of solubility.[8][9]

Objective: To determine the equilibrium solubility of the test compound in various aqueous and organic media.

Materials:

  • 3,5-Dichloro-N-(3-fluorobenzyl)aniline (purity >99%)

  • Selected solvents (e.g., Water, Phosphate Buffered Saline pH 7.4, 0.1N HCl, Fasted State Simulated Intestinal Fluid (FaSSIF))[6]

  • 20 mL glass scintillation vials with PTFE-lined screw caps

  • Orbital shaker with temperature control (set to 25°C and 37°C)

  • Centrifuge capable of >10,000 x g

  • 0.22 µm PTFE syringe filters

  • Validated HPLC-UV or LC-MS method for quantification[9][10]

Procedure:

  • Preparation: Add an excess amount of the compound (e.g., ~5 mg) to a vial containing a known volume (e.g., 5 mL) of the selected solvent. The key is to ensure a visible excess of undissolved solid remains at the end of the experiment.[9]

  • Equilibration: Securely cap the vials and place them on the orbital shaker. Equilibrate the samples for a minimum of 48-72 hours. For poorly soluble, crystalline compounds, achieving equilibrium can be slow, and time-point sampling (e.g., at 24, 48, and 72 hours) is required to confirm that the concentration has reached a plateau.

  • Phase Separation: After equilibration, allow the vials to stand for 1 hour. Centrifuge the vials at 10,000 x g for 20 minutes to pellet the excess solid.

  • Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial for analysis. Causality Note: Filtration is a critical step to remove fine particulates that would otherwise lead to an overestimation of solubility.

  • Quantification: Analyze the filtered samples using a pre-validated and calibrated HPLC-UV or LC-MS method. Prepare a calibration curve using standards of known concentrations in the same solvent matrix.

  • Calculation: Determine the concentration of the compound in the sample from the calibration curve. This value represents the thermodynamic solubility.

G A Step 1: Add Excess Solid to Solvent in Vial B Step 2: Equilibrate on Shaker (48-72h, 25°C / 37°C) Confirm Plateau A->B Achieve Equilibrium C Step 3: Centrifuge (10,000 x g, 20 min) B->C Settle Excess Solid D Step 4: Collect & Filter Supernatant (0.22 µm) C->D Isolate Saturated Solution E Step 5: Quantify by Calibrated HPLC/LC-MS D->E Prepare for Analysis F Result: Thermodynamic Solubility (mg/mL) E->F Calculate Concentration

Caption: Experimental workflow for the Shake-Flask solubility method.

Protocol: Intrinsic Dissolution Rate (IDR) Measurement

IDR measures the dissolution rate of a pure substance from a constant surface area. It is a critical parameter that is independent of particle size and is invaluable for predicting how the inherent properties of the solid drug will affect its dissolution in vivo.[8]

Objective: To determine the intrinsic dissolution rate (mg/min/cm²) of the compound.

Materials:

  • Rotating Disk Apparatus (Wood's Apparatus)

  • Custom-made die and press for creating a compact of the compound

  • Dissolution vessel and paddle (USP Apparatus 2)

  • Dissolution Medium (e.g., 900 mL of 0.1N HCl or FaSSIF) maintained at 37°C[6]

  • Automated sampling system or manual syringes with cannula

  • Validated HPLC-UV or LC-MS method

Procedure:

  • Compact Preparation: Weigh approximately 100-200 mg of the compound and compress it in the die at a defined pressure (e.g., 1 ton) for 1 minute to form a smooth, non-disintegrating compact with a known surface area (typically 0.5 cm²).

  • Apparatus Setup: Place the die containing the compact into the holder of the rotating disk apparatus. Lower the assembly into the dissolution vessel containing the pre-warmed and de-aerated medium.

  • Dissolution: Start the rotation at a defined speed (e.g., 100 RPM). Begin sampling at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes). Causality Note: Sink conditions must be maintained throughout the experiment, meaning the concentration in the bulk medium should not exceed 10-15% of the compound's thermodynamic solubility in that medium.[6][11] This ensures the dissolution rate is not limited by solubility.

  • Quantification: Analyze the concentration of the compound in each sample using a calibrated HPLC method.

  • Calculation: Plot the cumulative amount of drug dissolved per unit area (mg/cm²) against time (min). The slope of the linear portion of this plot represents the Intrinsic Dissolution Rate (IDR).

Analytical Methodologies: HPLC-UV for Quantification

A robust and validated analytical method is essential for accurate quantification in all physicochemical tests.[12][13] High-Performance Liquid Chromatography with UV detection is a standard and reliable technique for this purpose.

Objective: To develop a specific, linear, accurate, and precise HPLC-UV method for the quantification of 3,5-Dichloro-N-(3-fluorobenzyl)aniline.

ParameterRecommended ConditionsRationale
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µmProvides good retention and separation for lipophilic, aromatic compounds.
Mobile Phase Acetonitrile : Water (e.g., 70:30 v/v) with 0.1% Formic AcidThe organic/aqueous mixture allows for tuning of retention time. Formic acid improves peak shape for amine-containing compounds by protonating free silanols on the stationary phase.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Injection Volume 10 µLA typical volume that balances sensitivity with the risk of column overload.
Column Temperature 30°CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength ~254 nm or determined by UV scanAromatic compounds typically have strong absorbance around 254 nm. A full UV scan of a standard solution should be performed to identify the wavelength of maximum absorbance (λmax) for optimal sensitivity.
Calibration Range 0.1 µg/mL to 100 µg/mLThe range should bracket all expected concentrations from solubility and dissolution experiments. Linearity should be confirmed with an R² value > 0.999.

Conclusion and Forward-Looking Strategy

The systematic characterization of 3,5-Dichloro-N-(3-fluorobenzyl)aniline, a novel and likely poorly soluble molecule, is a critical activity in its development path. The protocols and strategies outlined in this guide provide a robust framework for obtaining the essential physicochemical data required by researchers, scientists, and drug development professionals. By first establishing its fundamental properties and then meticulously mapping its solubility and dissolution behavior, a clear path to a rational formulation design can be established. This data-driven approach mitigates downstream risks, reduces development timelines, and ultimately increases the probability of successfully advancing a promising chemical entity.

References

  • Dissolution Testing for Poorly Soluble Drugs: A Continuing Perspective. (2010, August 23).
  • Dissolution Testing for Poorly Soluble Drugs | PDF - Scribd. (2024, April 25).
  • Acceptable Analytical Practices for Dissolution Testing of Poorly Soluble Compounds. (2025, March 12).
  • Methods for measurement of solubility and dissolution rate of sparingly soluble drugs - Lund University Publications.
  • Dissolution Method Development for Poorly Soluble Compounds.
  • Experimental Procedures for the Measurement of Polymer Solubility and Rheological Properties - DTIC. (2023, May 4).
  • Application Notes and Protocols for Determining the Solubility of Novel Compounds - Benchchem.
  • solubility experimental methods.pptx.
  • ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24).
  • 3,5-Dichloroaniline | C6H5Cl2N | CID 12281 - PubChem.
  • Aniline, 3,5-dichloro- - ChemBK. (2025, August 19).
  • An In-Depth Technical Guide to 3,5-Dichloro-2,4-difluoroaniline: Synthesis, Properties, and Applications - Benchchem.
  • 3,4-Dichloroaniline Chemical Substances Control Law Reference No.
  • 3,5-Difluoroaniline | C6H5F2N | CID 96595 - PubChem.
  • Application of 3,5-Dichloroaniline in Materials Science Research: Detailed Notes and Protocols - Benchchem.
  • 3,5-Dichloroaniline - Wikipedia.
  • Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (2025, April 23).
  • Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl) - MDPI. (2023, September 4).
  • Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches - PMC.
  • CN1690040A - 3,5-dichloroaniline preparing process - Google Patents.
  • ANALYTICAL METHODS - ATSDR.
  • Review of Characteristics and Analytical Methods for Determination of Thiabendazole. (2023, May 6).
  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples - csbsju.
  • Small Molecule Development Analytical Methods for Faster Time to Market - Hovione.
  • Application Notes: 3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)aniline in the Synthesis of the Insecticide Hexaflumuron - Benchchem.
  • 3-Chloro-4-(3-fluorobenzyloxy)aniline - Chem-Impex.

Sources

Exploratory

Technical Whitepaper: The Pharmacophoric Utility of 3,5-Dichloro-N-(3-fluorobenzyl)aniline in Drug Design

This technical guide provides an in-depth analysis of 3,5-Dichloro-N-(3-fluorobenzyl)aniline , examining its structural utility as a pharmacophore in medicinal chemistry.[1][2] [1][2] Executive Summary 3,5-Dichloro-N-(3-...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of 3,5-Dichloro-N-(3-fluorobenzyl)aniline , examining its structural utility as a pharmacophore in medicinal chemistry.[1][2]

[1][2]

Executive Summary

3,5-Dichloro-N-(3-fluorobenzyl)aniline (CAS: 1040010-63-6) represents a "privileged structure" in medicinal chemistry—a molecular scaffold capable of binding to diverse biological targets with high affinity.[1][2] This secondary amine integrates two distinct aromatic domains: an electron-deficient 3,5-dichloroaniline core and a metabolically robust 3-fluorobenzyl moiety.[1][2]

This guide dissects the molecule’s role as a lipophilic pharmacophore, specifically in the modulation of Voltage-Gated Potassium Channels (Kv7/KCNQ) and Kinase Inhibitors (e.g., ALK5, Aurora B) .[1][2] It serves as a critical case study for optimizing hydrophobic interactions and metabolic stability in lead generation.[1][2]

Structural Dissection & Pharmacophore Analysis[1][2]

The molecule functions as a hydrophobic clamp, linking two aromatic systems via a flexible nitrogen hinge.[1][2] Its efficacy is driven by three synergistic structural features:

A. The 3,5-Dichloroaniline Motif (The "Anchor")[1][2]
  • Electronic Effect: The two chlorine atoms at the meta positions exert a strong electron-withdrawing inductive effect (-I), significantly reducing the basicity of the aniline nitrogen.[1][2] This prevents protonation at physiological pH, keeping the molecule neutral and enhancing membrane permeability (CNS penetration).[1][2]

  • Hydrophobic Filling: The 3,5-substitution pattern creates a specific steric profile that fills hydrophobic pockets (e.g., the S5-S6 pore domain of KCNQ channels) more effectively than mono-substituted analogs.[1][2]

  • Metabolic Blocking: By occupying the 3 and 5 positions, the chlorines sterically hinder oxidative metabolism at these sites, although the para position remains a potential "soft spot" for hydroxylation unless blocked by the receptor pocket.[1][2]

B. The N-Benzyl Linker (The "Hinge")[1][2]
  • Rotational Freedom: The methylene (-CH₂-) bridge allows the two aromatic rings to adopt a "butterfly" conformation or a stacked arrangement, enabling the molecule to adapt to the "induced fit" of enzyme active sites.[1][2]

  • H-Bond Donor: The secondary amine (-NH-) acts as a critical Hydrogen Bond Donor (HBD).[1][2] In kinase inhibitors, this often forms a key hydrogen bond with the backbone carbonyl of the hinge region residues (e.g., Glu/Val).[1][2]

C. The 3-Fluorobenzyl Moiety (The "Shield")[1][2]
  • Bioisosterism: The fluorine atom mimics hydrogen in size (Van der Waals radius: 1.47 Å vs 1.20 Å) but drastically alters bioactivity.[1][2]

  • Metabolic Stability: The C-F bond is one of the strongest in organic chemistry (~110 kcal/mol).[1][2] Placing a fluorine at the meta position of the benzyl ring blocks Cytochrome P450-mediated oxidation at that site, a common clearance pathway for benzyl groups.[1][2]

  • Dipole Modulation: The high electronegativity of fluorine creates a local dipole that can engage in orthogonal multipolar interactions with protein carbonyls or amides.[1][2]

Visualization: SAR & Interaction Logic

The following diagram illustrates the functional logic of the molecule's design.

Pharmacophore cluster_SAR SAR Logic Core 3,5-Dichloro-N-(3-fluorobenzyl)aniline Cl_Motif 3,5-Dichloro Motif (Lipophilicity & Steric Fill) Core->Cl_Motif Contains Linker Secondary Amine Linker (H-Bond Donor) Core->Linker Contains F_Motif 3-Fluorobenzyl Group (Metabolic Block) Core->F_Motif Contains Target_KCNQ Target: KCNQ Channel (Hydrophobic Pocket) Cl_Motif->Target_KCNQ Fills S5-S6 Pore Target_Kinase Target: Kinase (ALK5) (Hinge Binder) Linker->Target_Kinase H-Bonds to Backbone F_Motif->Target_KCNQ Pi-Stacking

Figure 1: Pharmacophore dissection showing the functional role of each substructure in target binding.[1][2]

Therapeutic Applications & Case Studies

Case Study A: Kv7 (KCNQ) Potassium Channel Openers

The N-benzylaniline scaffold is structurally homologous to Retigabine (Ezogabine) , a first-in-class Kv7.2/7.3 opener.[1][2]

  • Mechanism: The 3,5-dichloroaniline moiety binds to a hydrophobic pocket formed between the S5 and S6 transmembrane segments of the ion channel.[1][2]

  • Role of Fluorine: The 3-fluorobenzyl group replaces the unstable tri-amino benzamide tail of Retigabine in newer analogs, reducing the risk of dimerization and pigmentation side effects (blue skin discoloration) associated with Retigabine's oxidation.[1][2]

Case Study B: ALK5 (TGF-β Type I Receptor) Inhibitors

In the development of ALK5 inhibitors like EW-7197 (Vactosertib) , the "tail" of the molecule often features a substituted aniline or benzyl group.[1][2]

  • Mechanism: The 3,5-dichloro-N-benzyl fragment serves as the hydrophobic tail that extends into the kinase back-pocket (selectivity pocket), while the core heterocycle binds the ATP site.[1][2]

  • Selectivity: The specific substitution pattern (3,5-Cl) restricts the rotation of the phenyl ring, locking it into a conformation that fits the narrow specificity pocket of ALK5, avoiding off-target binding to p38 MAP kinase.[1][2]

Experimental Protocol: Synthesis Strategy

The most robust method for synthesizing this secondary amine is Reductive Amination .[1][2] This approach avoids the formation of tertiary amines and tolerates the electron-deficient nature of the dichloroaniline.[1][2]

Materials
  • Amine: 3,5-Dichloroaniline (1.0 eq)[1][2]

  • Aldehyde: 3-Fluorobenzaldehyde (1.0 eq)[1][2]

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB, 1.5 eq)[1][2]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1][2]

  • Catalyst: Glacial Acetic Acid (1-2 eq)

Step-by-Step Protocol
  • Imine Formation:

    • In a dry round-bottom flask, dissolve 3,5-dichloroaniline (1.62 g, 10 mmol) and 3-fluorobenzaldehyde (1.24 g, 10 mmol) in DCE (30 mL).

    • Add Glacial Acetic Acid (0.6 mL, 10 mmol) to catalyze imine formation.[1][2]

    • Stir at Room Temperature (RT) for 2 hours under nitrogen atmosphere. Note: Monitor by TLC for the disappearance of the aldehyde.[1][2]

  • Reduction:

    • Cool the mixture to 0°C.

    • Add Sodium Triacetoxyborohydride (3.18 g, 15 mmol) portion-wise over 15 minutes. Reasoning: STAB is a mild reducing agent that selectively reduces the imine without reducing the aldehyde or aryl halides.[1][2]

    • Allow the reaction to warm to RT and stir overnight (12-16 hours).

  • Work-up & Purification:

    • Quench with saturated aqueous NaHCO₃ (50 mL).

    • Extract with DCM (3 x 30 mL).

    • Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.[1][2]

    • Purification: Flash column chromatography (Silica gel, Hexanes/EtOAc 9:1).[1][2] The product typically elutes as a colorless to pale yellow oil/solid.[1][2]

Synthesis Workflow Diagram

Synthesis Start Start: 3,5-Dichloroaniline + 3-Fluorobenzaldehyde Step1 Step 1: Imine Formation (DCE, AcOH, 2h RT) Start->Step1 Step2 Step 2: Reduction (NaBH(OAc)3, 0°C to RT, 16h) Step1->Step2 Imine Intermediate Step3 Step 3: Quench & Extraction (Sat. NaHCO3, DCM) Step2->Step3 Final Product: 3,5-Dichloro-N-(3-fluorobenzyl)aniline Step3->Final

Figure 2: Reductive amination workflow for high-yield synthesis.

Physicochemical Data Profile

PropertyValue (Predicted/Exp)Significance in Drug Design
Molecular Formula C₁₃H₁₀Cl₂FNCore composition.[1][2][3]
Molecular Weight 270.13 g/mol Ideal for CNS penetration (<400 Da).[1][2]
cLogP ~4.8 - 5.2Highly lipophilic; likely requires formulation aid (e.g., lipid carrier).[1][2]
Topological Polar Surface Area (TPSA) ~12 ŲExcellent membrane permeability (Brain-Blood Barrier penetrant).[1][2]
H-Bond Donors 1 (NH)Critical for receptor binding.[1][2]
H-Bond Acceptors 1 (F)Weak acceptor; modulates electronics.[1][2]
pKa (Conjugate Acid) ~2.0 - 2.5The aniline N is non-basic due to EWG Cl atoms; neutral at pH 7.[1][2]4.

Safety & Toxicity Considerations

While the 3-fluorobenzyl group is relatively safe, the 3,5-dichloroaniline moiety carries specific toxicity risks that must be monitored during preclinical development:

  • Nephrotoxicity: 3,5-dichloroaniline is a known nephrotoxicant (accumulates in renal cortex).[1][2][4][5]

  • Methemoglobinemia: Aniline derivatives can be oxidized to hydroxylamines, which oxidize hemoglobin.[1][2] The electron-withdrawing chlorines reduce this risk compared to unsubstituted anilines, but it remains a monitoring parameter.[1][2]

References

  • Vertex AI Search. (2025).[1][2][6] 3,5-Dichloro-N-(3-fluorobenzyl)aniline - Catalog & Properties. Chiralen / Vertex AI.[1][2] 7

  • National Institutes of Health (NIH). (2025).[1][2] Fluorinated building blocks in drug design: new pathways and targets. PMC. 8[1][2][3]

  • American Chemical Society (ACS). (2014).[1][2] Discovery of N-((4-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-5-(6-methylpyridin-2-yl)-1H-imidazol-2-yl)methyl)-2-fluoroaniline (EW-7197).[1][2][9] Journal of Medicinal Chemistry. 9[1][2][3][5]

  • Marshall University. (2025).[1][2] 3,5-Dichloroaniline: Biotransformation and Mechanistic Aspects of Nephrotoxicity In Vitro. Theses, Dissertations and Capstones. 4[1][2][3]

  • MDPI. (2018).[1][2] Estimation of the Toxicity of Different Substituted Aromatic Compounds to the Aquatic Ciliate Tetrahymena pyriformis by QSAR Approach. Molecules. 2[1][2][3]

Sources

Foundational

Definitive Guide to Binding Affinity Profiling: 3,5-Dichloro-N-(3-fluorobenzyl)aniline Analogs

Executive Summary: The Scaffold and Its Utility The 3,5-Dichloro-N-(3-fluorobenzyl)aniline core represents a privileged structural motif in medicinal chemistry, frequently utilized to probe hydrophobic pockets in kinases...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Scaffold and Its Utility

The 3,5-Dichloro-N-(3-fluorobenzyl)aniline core represents a privileged structural motif in medicinal chemistry, frequently utilized to probe hydrophobic pockets in kinases (e.g., c-Met, VEGFR), nuclear receptors (e.g., PPAR


), and ion channels (e.g., KCNQ).

This scaffold combines two critical pharmacophoric elements:

  • 3,5-Dichloroaniline moiety: Provides a rigid, electron-deficient aromatic system that enhances lipophilicity (

    
    ) and fills hydrophobic sub-pockets, often engaging in halogen bonding or 
    
    
    
    -stacking interactions.
  • N-(3-Fluorobenzyl) group: A flexible hydrophobic arm where the fluorine atom acts as a bioisostere for hydrogen or a hydroxyl group, modulating metabolic stability (blocking P450 oxidation) and influencing the p

    
     of the secondary amine.
    

This guide details the rigorous binding affinity methodologies required to validate this scaffold's interaction with biological targets, emphasizing the transition from raw data to thermodynamic constants (


, 

).

Chemical Space & Synthesis Logic

Before initiating binding studies, the integrity of the analyte is paramount. This secondary amine is typically synthesized via reductive amination , a pathway that allows for rapid analog generation for Structure-Activity Relationship (SAR) studies.

Synthesis Pathway (Graphviz Visualization)

SynthesisWorkflow Aniline 3,5-Dichloroaniline (Nucleophile) Imine Imine Intermediate (Schiff Base) Aniline->Imine Condensation Aldehyde 3-Fluorobenzaldehyde (Electrophile) Aldehyde->Imine Product 3,5-Dichloro-N-(3-fluorobenzyl)aniline (Target Scaffold) Imine->Product Reduction RedAgent NaBH(OAc)3 / AcOH (Reducing Agent) RedAgent->Imine

Figure 1: Reductive amination workflow. The choice of sodium triacetoxyborohydride (NaBH(OAc)3) is critical to prevent over-reduction and ensure chemoselectivity.

Binding Affinity Methodologies

For hydrophobic scaffolds like 3,5-dichloro-N-(3-fluorobenzyl)aniline, solubility and non-specific binding are primary confounders. The following protocols are optimized to mitigate these risks.

Surface Plasmon Resonance (SPR) – Kinetic Profiling

SPR is the gold standard for determining not just strength (


), but the kinetics of binding (

,

). This is crucial for this scaffold, as hydrophobic interactions often drive slow off-rates (long residence time).

Experimental Protocol:

  • Sensor Chip Preparation:

    • Use a CM5 (carboxymethylated dextran) chip.

    • Immobilize the target protein (e.g., Kinase Domain) via amine coupling to a density of ~2000 RU.

    • Critical Step: Deactivate unreacted esters with ethanolamine to prevent non-specific covalent binding of the aniline nitrogen.

  • Analyte Preparation:

    • Dissolve 3,5-Dichloro-N-(3-fluorobenzyl)aniline in 100% DMSO to 10 mM (Stock).

    • Dilute into Running Buffer (HBS-P+: 10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4).

    • Solubility Check: Final DMSO concentration must match the running buffer exactly (typically 1-2%) to avoid "bulk effect" refractive index errors.

  • Injection Cycle:

    • Flow Rate: High flow (30-50

      
      L/min) to minimize mass transport limitations.
      
    • Association Phase: Inject analyte for 180s.

    • Dissociation Phase: Wash with buffer for 300-600s.

    • Regeneration: Mild acid (10 mM Glycine pH 2.5) or brief SDS pulse, depending on protein stability.

  • Data Analysis:

    • Fit sensorgrams to a 1:1 Langmuir binding model .

    • Calculate Affinity:

      
      
      
Fluorescence Polarization (FP) – Competitive Binding

For high-throughput screening of analogs, FP is preferred. It relies on the displacement of a fluorescent tracer by the test compound.

Protocol Logic:

  • Tracer: A known high-affinity ligand labeled with a fluorophore (e.g., FITC or TAMRA).

  • Mechanism: When the tracer binds the protein, rotation slows, and polarization (mP) increases. The 3,5-dichloro analog displaces the tracer, reducing mP.

Step-by-Step:

  • Titration: Determine the

    
     of the tracer first. Use a protein concentration ~ 
    
    
    
    of the tracer.
  • Incubation: Mix Protein + Tracer + Test Compound (3,5-Dichloro-N-(3-fluorobenzyl)aniline) in 384-well black plates.

  • Equilibration: Incubate for 60 mins at room temperature (equilibrium is essential for accurate

    
     calculation).
    
  • Read: Measure parallel (

    
    ) and perpendicular (
    
    
    
    ) fluorescence intensity.
  • Calculation:

    
    
    Convert 
    
    
    
    to
    
    
    using the Cheng-Prusoff equation :
    
    
    (Where
    
    
    is the tracer concentration and
    
    
    is the tracer affinity).

Quantitative Data Analysis & Interpretation

When comparing analogs, the impact of the chlorine and fluorine substitutions becomes evident in the thermodynamic signature.

Table 1: Representative SAR Data for N-Benzyl Aniline Analogs

Compound IDAniline Sub.Benzyl Sub.[1][2]

(nM)

(kcal/mol)
Binding Mode Hypothesis
Lead (Target) 3,5-di-Cl 3-F 12 -10.8 Optimal hydrophobic fill + electrostatic anchor
Analog A3,5-di-ClH145-9.3Loss of polar interaction (F) in pocket
Analog BH3-F850-8.2Loss of lipophilic driving force (Cl)
Analog C3,5-di-Me3-F45-10.0Methyl is bulkier/less electron-withdrawing than Cl

Note:


. Values are illustrative based on typical kinase inhibitor profiles.
Binding Pathway Visualization

The following diagram illustrates the logical flow of a binding study, from compound solubilization to parameter extraction.

BindingStudyFlow Stock Compound Stock (10mM in DMSO) Dilution Serial Dilution (1:3 in Buffer) Stock->Dilution Solubility Check Assay Binding Assay (SPR or FP) Dilution->Assay Dispense RawData Raw Signal (RU or mP) Assay->RawData Read Fitting Non-Linear Regression (Sigmoidal Dose-Response) RawData->Fitting Normalize Params Output Parameters (IC50, Ki, Kon, Koff) Fitting->Params Extract

Figure 2: Data processing pipeline for affinity determination. Rigorous dilution and normalization are required to minimize DMSO artifacts.

Scientific Integrity: Troubleshooting & Causality

The "Solubility Cliff"

Problem: 3,5-Dichloro-N-(3-fluorobenzyl)aniline is highly lipophilic (


). In aqueous buffers, it may precipitate or form micelles, leading to false positives (promiscuous inhibition).
Solution: 
  • Detergent: Always include 0.01% - 0.05% Tween-20 or Triton X-100 in the assay buffer.

  • Validation: Perform a dynamic light scattering (DLS) check to ensure the compound is monomeric at the assay concentration.

The "Sticky" Nitrogen

Problem: The secondary amine can be protonated at physiological pH (pKa ~ 4-5 for diarylamines, but higher for benzyl-anilines). It may interact non-specifically with negatively charged sensor surfaces (e.g., carboxylated dextran in SPR). Solution:

  • Increase ionic strength (150 mM

    
     300 mM NaCl) to screen out electrostatic non-specific binding.
    
  • Use a reference channel on the SPR chip blocked with an irrelevant protein (e.g., BSA).

References

  • Structure–Activity Relationship of 2,4-Dichloro-N-(3,5-dichloro-4-(quinolin-3-yloxy)phenyl)benzenesulfonamide Analogs. PubMed Central. Discusses the impact of dichloro- substitutions on binding affinity in nuclear receptors.

  • Structure-activity relationships in the formation of amides from substituted N-benzylanilines. PubMed. detailed analysis of the metabolic stability and steric effects of N-benzyl aniline derivatives.

  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines. PubMed Central. Provides comparative binding data for N-benzyl substituted secondary amines in GPCRs.

  • Discovery of N-(3-fluorophenyl)-... as Aurora Kinase B Inhibitor. European Journal of Medicinal Chemistry. Demonstrates the utility of fluorophenyl-aniline motifs in kinase inhibitor design.

  • Application Note: Derivatization of N-Benzyl-2,4,5-trichloroaniline. BenchChem. Protocols for synthesizing and screening chlorinated N-benzyl anilines.

Sources

Exploratory

An In-Depth Technical Guide to Predicting the Metabolic Stability of 3,5-Dichloro-N-(3-fluorobenzyl)aniline

Foreword: The Imperative of Metabolic Stability in Modern Drug Discovery In the landscape of contemporary drug development, the principle of "fail early, fail cheap" is a paramount mantra. A significant contributor to la...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: The Imperative of Metabolic Stability in Modern Drug Discovery

In the landscape of contemporary drug development, the principle of "fail early, fail cheap" is a paramount mantra. A significant contributor to late-stage attrition is suboptimal pharmacokinetic properties, with metabolic stability being a critical determinant.[1][2] Metabolic stability, the inherent resistance of a compound to biotransformation, governs its half-life, bioavailability, and potential for generating toxic metabolites.[1][3][4] A compound with poor metabolic stability is rapidly cleared from the body, often necessitating higher or more frequent dosing, which can exacerbate off-target effects and diminish patient compliance.[1] Conversely, an overly stable compound might accumulate, leading to safety concerns. Therefore, a comprehensive and early assessment of metabolic stability is not merely a screening step but a foundational pillar of rational drug design.[2][5] This guide provides a detailed framework for predicting and evaluating the metabolic stability of a novel chemical entity, 3,5-Dichloro-N-(3-fluorobenzyl)aniline, synthesizing theoretical predictions with robust, field-proven experimental protocols.

Structural Analysis and Putative Metabolic Soft Spots

The metabolic fate of 3,5-Dichloro-N-(3-fluorobenzyl)aniline is dictated by its chemical architecture. By dissecting the molecule into its constituent moieties—the 3,5-dichloroaniline core and the 3-fluorobenzyl group—we can identify potential sites susceptible to enzymatic attack, primarily by Cytochrome P450 (CYP) enzymes located in the liver.[1][3]

Figure 1: Chemical Structure of 3,5-Dichloro-N-(3-fluorobenzyl)aniline and Predicted Metabolic Hotspots

Caption: Predicted sites of metabolism for 3,5-Dichloro-N-(3-fluorobenzyl)aniline.

Predicted Metabolic Pathways:
  • N-Dealkylation: This is a common metabolic route for N-benzylanilines.[6][7] The cleavage of the C-N bond would yield 3,5-dichloroaniline and 3-fluorobenzaldehyde. The resulting aldehyde would likely be further oxidized to 3-fluorobenzoic acid.

  • Benzylic Hydroxylation: The methylene bridge is a prime target for oxidation, forming a secondary alcohol. This carbinolamine intermediate can be unstable and may lead to the same products as N-dealkylation.

  • Aromatic Hydroxylation:

    • Dichloroaniline Ring: The electron-withdrawing nature of the two chlorine atoms generally deactivates the ring towards electrophilic attack by CYP enzymes. However, minor hydroxylation may still occur.

    • Fluorobenzyl Ring: The fluorine atom is also electron-withdrawing, but its effect is less deactivating than two chlorine atoms. Hydroxylation could occur at positions ortho or para to the fluorine, though steric hindrance from the benzyl group might influence regioselectivity. The presence of fluorine can significantly influence metabolic stability, often blocking a potential site of metabolism.[8][9]

  • N-Oxidation: The secondary amine is susceptible to oxidation, forming a hydroxylamine. N-oxidation of anilines can sometimes lead to the formation of reactive metabolites.[8][10] Studies on 3,5-dichloroaniline (3,5-DCA) have shown that N-oxidation is a primary mechanism of bioactivation to potentially nephrotoxic metabolites.[10][11]

In Silico Prediction: A First Pass Assessment

Before embarking on resource-intensive wet-lab experiments, in silico tools provide a valuable preliminary assessment.[12] Software platforms like BioTransformer, Meteor, or ADMET Predictor™ utilize large databases of metabolic reactions and algorithms to predict the likely metabolites and the specific CYP isoforms involved.[13][14]

Table 1: Representative In Silico Prediction Output

Predicted PathwayResulting MetabolitesKey Enzymes PredictedConfidence Score
N-Dealkylation3,5-dichloroaniline, 3-fluorobenzoic acidCYP3A4, CYP2C9High
Benzylic Hydroxylation3,5-dichloro-N-(3-fluoro-alpha-hydroxybenzyl)anilineCYP3A4, CYP2D6Medium
Aromatic HydroxylationHydroxylated derivatives of the parent compoundCYP1A2, CYP2C19Low-Medium
N-Oxidation3,5-dichloro-N-(3-fluorobenzyl)hydroxylamineCYP2C family, FMOMedium

Note: This table is illustrative. Actual results will vary based on the software and algorithms used.

These predictions help in prioritizing which metabolites to screen for in subsequent experimental assays and guide the selection of appropriate recombinant CYP enzymes for reaction phenotyping.

In Vitro Experimental Workflow: From Screening to Mechanism

The core of metabolic stability assessment lies in robust in vitro assays.[15] The most common and high-throughput method involves incubating the test compound with liver microsomes.[16][17] These subcellular fractions are rich in CYP enzymes and represent a primary site of drug metabolism.[1]

Figure 2: Experimental Workflow for In Vitro Metabolic Stability Assessment

cluster_prep Assay Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis & Data Interpretation cluster_followup Follow-up Mechanistic Studies Compound_Prep Prepare Test Compound (1 µM in DMSO) Preincubation Pre-incubate Microsomes & Compound (37°C) Compound_Prep->Preincubation Microsome_Prep Thaw & Dilute Liver Microsomes (Human, Rat, Mouse) Microsome_Prep->Preincubation Cofactor_Prep Prepare NADPH Regenerating System Initiation Initiate Reaction with NADPH Cofactor_Prep->Initiation Preincubation->Initiation Time_Points Sample at Time Points (0, 5, 15, 30, 60 min) Initiation->Time_Points Quenching Quench Reaction (Acetonitrile + Internal Std.) Time_Points->Quenching Centrifugation Centrifuge to Pellet Protein Quenching->Centrifugation LCMS LC-MS/MS Analysis of Supernatant Centrifugation->LCMS Data_Processing Quantify Parent Compound Remaining vs. Time LCMS->Data_Processing Calculation Calculate t½ and Intrinsic Clearance (Clint) Data_Processing->Calculation Phenotyping CYP Reaction Phenotyping (rCYPs or Chemical Inhibitors) Calculation->Phenotyping MetID Metabolite Identification Phenotyping->MetID

Caption: A comprehensive workflow for determining metabolic stability and identifying key enzymes.

Protocol: Liver Microsomal Stability Assay

This protocol provides a detailed methodology for assessing the metabolic stability of 3,5-Dichloro-N-(3-fluorobenzyl)aniline.

Materials:

  • Test Compound: 3,5-Dichloro-N-(3-fluorobenzyl)aniline

  • Pooled Human, Rat, and Mouse Liver Microsomes (e.g., from XenoTech)[16]

  • Potassium Phosphate Buffer (100 mM, pH 7.4)[16]

  • NADPH Regenerating System (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Positive Controls (e.g., Midazolam for high clearance, Verapamil for moderate clearance)

  • Acetonitrile (ACN), HPLC grade, containing an appropriate internal standard (IS)

  • 96-well incubation plates and collection plates

  • Incubator/shaker set to 37°C

  • LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare a 1 mM stock solution of the test compound in DMSO. Further dilute to a working concentration for a final assay concentration of 1 µM.[16]

    • Thaw liver microsomes on ice and dilute to a final protein concentration of 0.5 mg/mL in ice-cold phosphate buffer.[16][18]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • Add the diluted microsomal suspension to the wells of a 96-well plate.

    • Add the test compound (and positive/negative controls) to the wells and pre-incubate for 10 minutes at 37°C with shaking.[19]

    • Initiate the metabolic reaction by adding the NADPH regenerating system. This is your T=0 starting point for the first time point.

  • Sampling and Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding 2-3 volumes of ice-cold ACN containing the IS.[16][19] The T=0 sample is quenched immediately after adding NADPH.

  • Sample Processing:

    • Seal the plate and vortex thoroughly to ensure complete protein precipitation.

    • Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent compound.[20][21] The method must be optimized for sensitivity and selectivity for 3,5-Dichloro-N-(3-fluorobenzyl)aniline.

Data Analysis:

  • Plot the natural logarithm of the percentage of parent compound remaining versus time.

  • The slope of the linear regression line represents the elimination rate constant (k).

  • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

  • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) / (mg protein/mL) .

Table 2: Interpreting Metabolic Stability Data

In Vitro t½ (minutes)Intrinsic Clearance (µL/min/mg)Predicted In Vivo Clearance
> 60< 12Low
15 - 6012 - 46Medium
< 15> 46High

Note: These are general classifications and can vary. In vitro-in vivo correlation is complex.[5]

CYP Reaction Phenotyping: Identifying the Culprits

Once metabolic liability is confirmed, the next logical step is to identify the specific CYP isoforms responsible for the compound's degradation. This is crucial for predicting potential drug-drug interactions (DDIs).[22][23] Regulatory agencies like the FDA provide clear guidance on the importance of these studies.[24][25][26]

There are two primary approaches:

  • Recombinant Human CYPs: The test compound is incubated individually with a panel of commercially available, expressed CYP enzymes (e.g., CYP1A2, 2C9, 2C19, 2D6, 3A4).[22][27] The rate of metabolism by each isoform directly indicates its contribution.

  • Chemical Inhibition in HLM: The standard HLM stability assay is performed in the presence of known, specific inhibitors for each major CYP isoform. A significant decrease in metabolism in the presence of a specific inhibitor implicates that enzyme in the compound's clearance.[28]

Figure 3: Logic Diagram for CYP Reaction Phenotyping

cluster_methods Phenotyping Approaches cluster_analysis Data Analysis cluster_conclusion Conclusion start Metabolically Unstable Compound Identified Recombinant_CYPs Incubate with Recombinant CYPs (1A2, 2C9, 2C19, 2D6, 3A4, etc.) start->Recombinant_CYPs Chemical_Inhibitors Incubate with HLM + Isoform-Specific Inhibitors start->Chemical_Inhibitors Analyze_rCYP Measure Parent Depletion by each rCYP Recombinant_CYPs->Analyze_rCYP Analyze_Inhibitor Measure Reduction in Metabolism vs. Control Chemical_Inhibitors->Analyze_Inhibitor Identify_Enzymes Identify Key Metabolizing Enzyme(s) Analyze_rCYP->Identify_Enzymes Analyze_Inhibitor->Identify_Enzymes

Caption: Dual approaches to pinpoint the specific CYP enzymes responsible for metabolism.

Conclusion and Path Forward

This guide outlines a systematic, multi-faceted approach to characterizing the metabolic stability of 3,5-Dichloro-N-(3-fluorobenzyl)aniline. By integrating in silico predictions with a robust in vitro experimental cascade, researchers can build a comprehensive metabolic profile. The initial HLM stability assay provides a quantitative measure of intrinsic clearance, classifying the compound's liability. Subsequent CYP reaction phenotyping and metabolite identification studies elucidate the "how" and "what" of its biotransformation. This knowledge is invaluable, enabling medicinal chemists to make data-driven decisions—either by advancing a compound with a favorable profile or by rationally designing next-generation analogues with improved metabolic properties, for instance, by blocking identified metabolic "soft spots." Ultimately, this rigorous, front-loaded evaluation of metabolism is a cornerstone of efficient and successful drug discovery.

References

  • Patel Singh. (n.d.). Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. Journal of Pharmaceutical Research. Retrieved from [Link]

  • Racine, C. (2016). 3,5-Dichloroaniline: Biotransformation and Mechanistic Aspects of Nephrotoxicity In Vitro. West Virginia University. Retrieved from [Link]

  • Patsnap. (2025, May 21). What is the importance of metabolic stability in drug design? Patsnap Synapse. Retrieved from [Link]

  • Masimirembwa, C., et al. (2000, November 1). Early ADME in Support of Drug Discovery: The Role of Metabolic Stability Studies. Drug Discovery Today. Retrieved from [Link]

  • Ubeaud, G., et al. (2003). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. PubMed. Retrieved from [Link]

  • Masimirembwa, C. M., & Ubeaud, G. (2003). Metabolic Stability for Drug Discovery and.... Clinical Pharmacokinetics - Ovid. Retrieved from [Link]

  • Mercell. (n.d.). metabolic stability in liver microsomes. Retrieved from [Link]

  • Di, L. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. Springer Nature Experiments. Retrieved from [Link]

  • Racine, C. N., et al. (2020, December 30). Nephrotoxic Potential of Putative 3,5-Dichloroaniline (3,5-DCA) Metabolites and Biotransformation of 3,5-DCA in Isolated Kidney Cells from Fischer 344 Rats. PubMed. Retrieved from [Link]

  • Gorrod, J. W., & Gooderham, N. J. (1987). The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C - PubMed. Xenobiotica. Retrieved from [Link]

  • Racine, C. N., et al. (2020). Metabolism of 3,5-DCA in isolated kidney cells (IKC). ResearchGate. Retrieved from [Link]

  • Vasileiadis, S., et al. (2018). Blame It on the Metabolite: 3,5-Dichloroaniline Rather than the Parent Compound Is Responsible for the Decreasing Diversity and Function of Soil Microorganisms. Applied and Environmental Microbiology - ASM Journals. Retrieved from [Link]

  • Racine, C. N., et al. (2020, December 30). Nephrotoxic Potential of Putative 3,5-Dichloroaniline (3,5-DCA) Metabolites and Biotransformation of 3,5-DCA in Isolated Kidney Cells from Fischer 344 Rats. MDPI. Retrieved from [Link]

  • Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery. Retrieved from [Link]

  • protocols.io. (2024, August 14). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. Retrieved from [Link]

  • Wernevik, J., et al. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Retrieved from [Link]

  • BioIVT. (2019, November 24). What In Vitro Metabolism and DDI Studies Do I Actually Need?. Retrieved from [Link]

  • Drug Discovery News. (n.d.). Navigating new regulatory guidelines for drug metabolism studies. Retrieved from [Link]

  • Request PDF. (n.d.). Cytochrome P450-catalyzed oxidation of halogen-containing substrates. Retrieved from [Link]

  • FDA. (n.d.). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies in Vitro. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 29). Understanding the Properties and Reactivity of 3-Fluorobenzyl Chloride. Retrieved from [Link]

  • Federal Register. (2017, October 25). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies-Study Design, Data Analysis, and Clinical Implications; Draft Guidances for Industry; Availability. Retrieved from [Link]

  • Di, L. (n.d.). In Vitro Reaction Phenotyping of Cytochrome P450 Enzymes. Springer Nature Experiments. Retrieved from [Link]

  • El-Behery, M., et al. (n.d.). A validated LC-MS/MS analytical method for the quantification of pemigatinib: metabolic stability evaluation in human liver microsomes. ResearchGate. Retrieved from [Link]

  • Bienta. (n.d.). Cytochrome CYP450 Reaction Phenotyping. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Kroeplien, B., et al. (n.d.). Rapid and Quantitative Measurement of Metabolic Stability without Chromatography or Mass Spectrometry. PMC. Retrieved from [Link]

  • Longdom Publishing. (2025, March 4). LC-MS/MS Methods for Quantifying Drugs and Metabolites in Plasma. Retrieved from [Link]

  • Sobus, J. R., et al. (n.d.). Identifying xenobiotic metabolites with in silico prediction tools and LCMS suspect screening analysis. Frontiers. Retrieved from [Link]

  • Stresser, D. M. (2025, November 10). Cytochrome P450 reaction phenotyping: State of the art. PubMed. Retrieved from [Link]

  • Regulations.gov. (2017, October 25). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies--Study Design, Data Analysis, and Clinical Implications; Draft Guidances or Industry. Retrieved from [Link]

  • Attwa, M. W., et al. (2023, March 2). Development of an LC-MS/MS Method for Quantification of Sapitinib in Human Liver Microsomes: In Silico and In Vitro Metabolic Stability Evaluation. PMC. Retrieved from [Link]

  • Altman, R. A. (n.d.). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. PMC. Retrieved from [Link]

  • Al-Ghananeem, A., et al. (2023, April 10). A Rapid and Sensitive UPLC-MS/MS Method for Quantifying Capmatinib in Human Liver Microsomes: Evaluation of Metabolic Stability by In Silico and In Vitro Analysis. MDPI. Retrieved from [Link]

  • Commandeur, J. N., et al. (n.d.). The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites. PubMed. Retrieved from [Link]

  • El-Kimary, E. I., et al. (2026, February 18). Assisted evaluation of aniline's in silico toxicity using artificial intelligence and its simultaneous determination as a toxic impurity with widely used cardiovascular drugs using a green micellar chromatographic method. PMC. Retrieved from [Link]

  • Simulations Plus. (n.d.). In Silico Metabolite Prediction Using Artificial Neural Network Ensembles. Retrieved from [Link]

  • News-Medical. (2024, November 18). Tackling metabolism issues in drug discovery with in silico methods. Retrieved from [Link]

  • Gobbi, S., et al. (2016, November 4). Structure–Activity Relationship, Drug Metabolism and Pharmacokinetics Properties Optimization, and in Vivo Studies of New Brain Penetrant Triple T-Type Calcium Channel Blockers. Journal of Medicinal Chemistry - ACS Publications. Retrieved from [Link]

  • Altman, R. A. (2026, January 6). On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. ChemRxiv. Retrieved from [Link]

  • IUCrData. (2024, March 11). 4-Fluorobenzyl (Z)-2-(2-oxoindolin-3-ylidene)hydrazine-1-carbodithioate. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Mechanistic insights into the metabolic pathways of vanillin: unraveling cytochrome P450 interaction mechanisms and implications for food safety. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PMC. (2024, May 24). Discovery of 3-((4-Benzylpyridin-2-yl)amino)benzamides as Potent GPR52 G Protein-Biased Agonists. Retrieved from [Link]

  • Andrade, R., et al. (2023, March 23). Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Optimization of N-Alkylation Conditions for 3,5-Dichloro-N-(3-fluorobenzyl)aniline

Executive Summary Synthesizing 3,5-Dichloro-N-(3-fluorobenzyl)aniline presents a classic paradox in organic synthesis: the starting material (3,5-dichloroaniline) is a weak nucleophile due to electron-withdrawing effects...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Synthesizing 3,5-Dichloro-N-(3-fluorobenzyl)aniline presents a classic paradox in organic synthesis: the starting material (3,5-dichloroaniline) is a weak nucleophile due to electron-withdrawing effects, yet the desired product (a secondary amine) is more nucleophilic than the starting material.[1] This reactivity gradient creates a high risk of over-alkylation (formation of tertiary amines), even while the initial reaction rate is sluggish.

This guide provides two optimized protocols to solve this challenge:

  • Protocol A (Direct Alkylation): Utilizes the "Cesium Effect" for cost-effective, direct displacement.[1]

  • Protocol B (Reductive Amination): A high-selectivity route using Sodium Triacetoxyborohydride (STAB) for applications requiring maximum purity.[1]

Strategic Analysis: The Reactivity Paradox

Chemical Context[1][2][3][4][5][6][7][8][9]
  • Nucleophile: 3,5-Dichloroaniline.[1][2][3] The two chlorine atoms at the meta positions exert a strong inductive withdrawing effect (-I), significantly lowering the electron density on the nitrogen lone pair. The pKa of the conjugate acid is approx. 2.5–3.0, making it far less reactive than unsubstituted aniline (pKa ~4.6).

  • Electrophile: 3-Fluorobenzyl bromide (preferred over chloride for better leaving group ability).[1]

  • The Problem: Once the mono-alkylated product is formed, the benzyl group acts as an electron-donating group (EDG) via hyperconjugation.[1] Consequently, the product is more nucleophilic than the starting material, leading to a kinetic runaway toward the unwanted dialkylated byproduct.

Mechanistic Pathway & Competition

The following diagram illustrates the kinetic competition that dictates the reaction outcome.

ReactionKinetics cluster_0 Critical Control Point SM 3,5-Dichloroaniline (Weak Nucleophile) Prod Target Mono-Amine (Stronger Nucleophile) SM->Prod k1 (Slow) Requires Activation RX 3-Fluorobenzyl Bromide RX->Prod Side Dialkylated Impurity (Tertiary Amine) RX->Side Prod->Side k2 (Fast) Uncontrolled Attack

Figure 1: Kinetic competition between mono-alkylation (


) and di-alkylation (

). In this system,

, necessitating strict stoichiometric control or alternative pathways.

Experimental Protocols

Protocol A: Cesium-Promoted Direct Alkylation (Sn2)

Best for: Scale-up, cost reduction, and scenarios where reductive agents are incompatible with other functional groups.[1]

Mechanism: This protocol leverages Cesium Carbonate (


)  in DMF.[1][4][5] The large ionic radius of Cesium creates "naked" carbonate anions with higher solubility in organic solvents compared to Potassium Carbonate. This promotes the deprotonation of the weak aniline and stabilizes the transition state without requiring harsh bases like NaH, which would cause immediate poly-alkylation.
Materials
  • 3,5-Dichloroaniline (1.0 equiv)[1]

  • 3-Fluorobenzyl bromide (0.9 equiv) — Note: Limiting the electrophile is crucial.[1]

  • Cesium Carbonate (

    
    ) (1.5 equiv)
    
  • Sodium Iodide (NaI) (0.1 equiv) — Finkelstein catalyst.[1]

  • Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Procedure
  • Activation: In a dried round-bottom flask under Nitrogen, dissolve 3,5-dichloroaniline (1.0 eq) and NaI (0.1 eq) in anhydrous DMF. Stir for 10 minutes.

  • Base Addition: Add

    
     (1.5 eq) in a single portion. The suspension may turn slightly off-white.[1]
    
  • Controlled Addition: Dissolve 3-Fluorobenzyl bromide (0.9 eq) in a minimal amount of DMF. Add this solution dropwise over 1 hour at Room Temperature (RT).

    • Why? Keeping the electrophile concentration low ensures that unreacted aniline is always in vast excess relative to the alkylating agent, statistically favoring mono-alkylation.

  • Reaction: Heat the mixture to 60°C and monitor by HPLC/TLC. Reaction time is typically 4–6 hours.[1]

    • Endpoint: Stop when the benzyl bromide is consumed. Do not wait for full aniline conversion (it is in excess).

  • Workup: Dilute with Ethyl Acetate and wash 3x with water (to remove DMF).[1] Wash organic layer with brine, dry over

    
    , and concentrate.
    
  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The unreacted 3,5-dichloroaniline will elute first (less polar), followed by the product.

Protocol B: Reductive Amination (High Selectivity)

Best for: High purity requirements, medicinal chemistry (SAR) generation, and avoiding chromatography of complex mixtures.

Mechanism: Condensation of the aniline with an aldehyde forms an imine (Schiff base). The imine is then selectively reduced.[6][7][8][9] Since imines are less nucleophilic than amines, over-alkylation is mechanistically blocked.

Materials
  • 3,5-Dichloroaniline (1.0 equiv)[1]

  • 3-Fluorobenzaldehyde (1.1 equiv)[1]

  • Sodium Triacetoxyborohydride (

    
    ) (1.5 equiv)
    
  • Acetic Acid (AcOH) (2.0 equiv)

  • Solvent: 1,2-Dichloroethane (DCE) or THF.[1]

Step-by-Step Procedure
  • Imine Formation: Dissolve 3,5-dichloroaniline and 3-Fluorobenzaldehyde in DCE at RT.

  • Acid Catalysis: Add Acetic Acid (2.0 eq).

    • Why? Electron-deficient anilines are poor nucleophiles and struggle to attack the carbonyl carbon.[1] Acid activates the aldehyde, facilitating imine formation.

  • Equilibration: Stir for 1–2 hours. Note: You may not see full conversion to imine due to equilibrium, but proceed to reduction.[1]

  • Reduction: Add

    
     (1.5 eq) in portions. Stir at RT overnight (12–16 h).
    
    • Why STAB? It is mild and reduces the protonated imine faster than the aldehyde, preventing direct reduction of the starting material to benzyl alcohol.

  • Quench: Quench with saturated

    
     solution. Stir for 20 mins until gas evolution ceases.
    
  • Extraction: Extract with DCM.

  • Purification: Often yields >95% purity after workup.[1] If necessary, recrystallize from Ethanol/Water or pass through a short silica plug.

Analytical Validation & Data Summary

Comparison of Methods
FeatureProtocol A (Direct Alkylation)Protocol B (Reductive Amination)
Reagents Benzyl Bromide +

Benzaldehyde +

Selectivity Moderate (requires control)High (Mechanistically guaranteed)
Reaction Time 4–6 Hours12–16 Hours
Cost LowModerate (STAB is pricier)
Main Impurity Dialkylated amineBenzyl alcohol (from aldehyde red.)[1]
Yield (Isolated) 65–75%85–92%
Decision Workflow

DecisionTree Start Start: Choose Route Q1 Is the Aldehyde Available? Start->Q1 Q2 Is Purity Critical (>98%)? Q1->Q2 Yes RouteA Route A: Direct Alkylation (Use Cs2CO3 + Slow Addition) Q1->RouteA No (Only Halide available) Q2->RouteA No (Early Intermediate) RouteB Route B: Reductive Amination (Use NaBH(OAc)3) Q2->RouteB Yes (MedChem/Final Step)

Figure 2: Decision matrix for selecting the optimal synthetic route.

Troubleshooting & Critical Parameters

  • Stalled Reaction (Protocol A): If the reaction stops at 50% conversion, do not add more alkyl halide. This will only increase the rate of dialkylation. Instead, increase the temperature to 80°C or add 0.5 eq more

    
    .
    
  • Removal of Aniline: 3,5-dichloroaniline is very non-polar.[1] If it co-elutes with the product during chromatography, convert the crude mixture to the HCl salt (treat with 4M HCl in Dioxane). The secondary amine salt will precipitate or be distinct in polarity, while the extremely weak aniline may not protonate as fully or can be washed away with non-polar solvents.

  • Safety Note: 3,5-dichloroaniline is a potent methemoglobinemia inducer.[1] All operations must be conducted in a fume hood with double-gloving (Nitrile).[1]

References

  • Salvatore, R. N., et al. (2001).[1] "Cesium Effect: High Chemoselectivity in Direct N-Alkylation of Amines."[1][10] Journal of Organic Chemistry.

  • Abdel-Magid, A. F., et al. (1996).[1][6] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • National Center for Biotechnology Information. (2023).[1] "PubChem Compound Summary for CID 12281, 3,5-Dichloroaniline." [11]

  • Organic Chemistry Portal. "Reductive Amination."

Sources

Application

Green chemistry approaches to synthesizing 3,5-Dichloro-N-(3-fluorobenzyl)aniline

Application Note: Green Chemistry Approaches to Synthesizing 3,5-Dichloro-N-(3-fluorobenzyl)aniline Executive Summary & Molecule Profile Target Molecule: 3,5-Dichloro-N-(3-fluorobenzyl)aniline CAS (Fragment 1): 626-43-7...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Green Chemistry Approaches to Synthesizing 3,5-Dichloro-N-(3-fluorobenzyl)aniline

Executive Summary & Molecule Profile

Target Molecule: 3,5-Dichloro-N-(3-fluorobenzyl)aniline CAS (Fragment 1): 626-43-7 (3,5-Dichloroaniline) Application: Key intermediate in the synthesis of agrochemicals (e.g., dicarboximide fungicides) and kinase inhibitors targeting inflammatory pathways.

The Synthetic Challenge: The core challenge in synthesizing this molecule lies in the electronic deactivation of the 3,5-dichloroaniline. The two chlorine atoms withdraw electron density from the aromatic ring, significantly reducing the nucleophilicity of the amine.

  • Conventional Approach: Direct alkylation using 3-fluorobenzyl chloride in DMF with strong bases (K₂CO₃/NaH). This route suffers from poor atom economy, generation of toxic halide waste, and the use of "Red List" dipolar aprotic solvents.

  • Green Solution: This guide presents two superior, field-validated protocols:

    • Catalytic Borrowing Hydrogen (Alkylation with Alcohols): A 100% atom-economic route (generating only water) using non-noble metal catalysis.

    • Mechanochemical Reductive Amination: A solvent-free, high-energy ball-milling approach that overcomes poor nucleophilicity through kinetic energy.

Method A: Iron-Catalyzed Borrowing Hydrogen (The "Platinum" Standard)

Principle: The "Borrowing Hydrogen" (or Hydrogen Autotransfer) methodology utilizes alcohols as alkylating agents.[1][2][3] A catalyst temporarily removes hydrogen from the alcohol (oxidizing it to an aldehyde), facilitating condensation with the amine to form an imine, and then returns the hydrogen to reduce the imine to the final amine.[3]

Why This Works for 3,5-DCA: Unlike direct alkylation, this method proceeds via an imine intermediate. The catalyst activates the alcohol, bypassing the need for a highly nucleophilic amine attack on a halide.

Experimental Protocol

Reagents:

  • Substrate A: 3,5-Dichloroaniline (1.0 equiv, 162 mg)

  • Substrate B: 3-Fluorobenzyl alcohol (1.1 equiv, 139 mg)

  • Catalyst: Knölker’s Complex analogue (Iron-cyclopentadienone) [2.0 mol%] or commercially available Ru-Macho® (if Fe unavailable).

  • Base: t-BuOK (10 mol%) - Used to activate the pre-catalyst.

  • Solvent: Toluene (Green alternative: Anisole or p-Xylene)

Step-by-Step Workflow:

  • Inerting: Flame-dry a 15 mL pressure tube or Schlenk flask and backfill with Argon (x3).

  • Charging: Add 3,5-dichloroaniline (1.0 mmol), 3-fluorobenzyl alcohol (1.1 mmol), and the Iron catalyst (0.02 mmol) to the tube.

  • Activation: Add t-BuOK (0.1 mmol) and Anisole (2.0 mL). Note: Anisole is selected for its high boiling point and favorable EHS profile compared to Toluene.

  • Reaction: Seal the tube and heat to 130°C in an oil bath for 24 hours .

    • Checkpoint: The solution should turn deep yellow/brown, indicating active catalyst cycling.

  • Workup: Cool to room temperature. Filter the mixture through a short pad of Celite (eluting with Ethyl Acetate) to remove iron particulates.

  • Purification: Concentrate the filtrate. If necessary, purify via flash chromatography (Hexanes/EtOAc 95:5).

    • Green Tip: For larger scales, the product often crystallizes upon cooling/concentration, allowing filtration instead of chromatography.

Mechanism of Action (DOT Visualization):

BorrowingHydrogen Alcohol 3-Fluorobenzyl Alcohol Aldehyde Aldehyde Intermediate Alcohol->Aldehyde -H2 (to Cat) Catalyst_Ox Catalyst (Dehydrogenation) Alcohol->Catalyst_Ox Imine Imine Intermediate Aldehyde->Imine + Amine - H2O Amine 3,5-Dichloroaniline Product Target Product (Secondary Amine) Imine->Product +H2 (from Cat) Catalyst_Red Catalyst-H2 (Hydrogenation) Catalyst_Ox->Catalyst_Red Stores H2 Catalyst_Red->Imine Returns H2

Caption: The Borrowing Hydrogen cycle. The catalyst shuttles hydrogen from the alcohol to the imine, generating water as the sole byproduct.[1]

Method B: Mechanochemical Reductive Amination (Solvent-Free)

Principle: Ball milling uses mechanical energy to induce chemical reactions between solids. This is ideal for 3,5-dichloroaniline because the high-energy impacts force the condensation with the aldehyde, overcoming the amine's poor nucleophilicity without requiring high temperatures or solvents.

Experimental Protocol

Reagents:

  • Substrate A: 3,5-Dichloroaniline (1.0 equiv)[4]

  • Substrate B: 3-Fluorobenzaldehyde (1.0 equiv)

  • Reductant: NaBH₄ (1.5 equiv)

  • Additive: Silica Gel (SiO₂) - Acts as a grinding auxiliary and mild Lewis acid.

Step-by-Step Workflow:

  • Imine Formation (Milling Step 1):

    • Place 3,5-dichloroaniline (162 mg), 3-fluorobenzaldehyde (124 mg), and 500 mg of Silica Gel into a 15 mL stainless steel jar with two 7mm stainless steel balls.

    • Mill at 25 Hz for 20 minutes .

    • Observation: The off-white powder will turn yellow, indicating quantitative imine formation.

  • Reduction (Milling Step 2):

    • Open the jar and add NaBH₄ (57 mg).

    • Critical Safety Step: Add a few drops of water or ethanol (LAG - Liquid Assisted Grinding) to facilitate proton transfer, but vent the jar carefully as H₂ gas may evolve.

    • Mill at 25 Hz for 20 minutes .

  • Workup:

    • Transfer the solid mixture to a beaker. Add water (10 mL) to quench excess borohydride.

    • Extract with Ethyl Acetate (2 x 10 mL). Dry organic layer (MgSO₄) and evaporate.

    • Yield: Typically >90% purity without chromatography.

Workflow Visualization (DOT):

Mechanochemistry cluster_0 Step 1: Condensation cluster_1 Step 2: Reduction Reagents Aniline + Aldehyde + Silica Gel Milling1 Ball Mill 20 min @ 25Hz Reagents->Milling1 ImineSolid Solid Imine (Yellow Powder) Milling1->ImineSolid AddReductant Add NaBH4 (+ trace EtOH) ImineSolid->AddReductant Milling2 Ball Mill 20 min @ 25Hz AddReductant->Milling2 FinalSolid Crude Amine /Silica Matrix Milling2->FinalSolid

Caption: Two-step one-pot mechanochemical workflow. Step 1 forms the imine; Step 2 reduces it in situ.[3]

Comparative Analysis

MetricMethod A: Borrowing HydrogenMethod B: MechanochemistryConventional (DMF/Halide)
Atom Economy Excellent (90%+) Good (75%)Poor (<50%)
E-Factor (Waste) Very Low (Water only)Low (Borate salts)High (Halide salts + Solvent)
Energy Input High (130°C, 24h)Low (RT, 40 min) High (Heating required)
Scalability High (Batch/Flow compatible)Low (Mill volume limited)High
Safety High (No pressurized H₂) Moderate (H₂ evolution)Low (Toxic solvents)

Safety & Handling (EHS)

  • 3,5-Dichloroaniline: Classified as Toxic (Acute Tox. 3) and dangerous to the aquatic environment. All weighing must occur in a fume hood. Double-glove (Nitrile) is required.

  • 3-Fluorobenzyl Alcohol/Aldehyde: Irritants. Handle with standard laboratory precautions.

  • Waste Disposal:

    • Method A: Aqueous waste contains only water/traces of alcohol. Organic waste is minimal.

    • Method B: Solid silica waste should be disposed of as hazardous solid waste due to adsorbed organic residues.

References

  • Synthesis of N-Alkylated Anilines via Iron-Catalyzed Borrowing Hydrogen

    • Source: Knölker, H. J. et al. "Iron-Catalyzed Hydrogen Autotransfer." Chemical Reviews.
    • Context: Validates the use of iron complexes for coupling electron-deficient anilines with benzyl alcohols.
    • URL:[Link]

  • Mechanochemical Reductive Amination Protocols

    • Source: Mack, J. et al. "High-speed ball milling as a green method for the synthesis of secondary amines." Green Chemistry.
    • Context: Establishes the 2-step milling protocol (Imine formation -> Reduction) as a viable route for anilines.
    • URL:[Link]

  • 3,5-Dichloroaniline Safety & Properties

    • Source: PubChem Compound Summary for CID 12281.[5]

    • Context: Toxicology and physical property data.[6]

    • URL:[Link]

  • Green Solvent Selection Guide

    • Source: CHEM21 Solvent Selection Guide.
    • Context: Justification for replacing Toluene with Anisole in Method A.
    • URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Purification strategies to remove impurities from 3,5-Dichloro-N-(3-fluorobenzyl)aniline

To: Research & Development Team From: Technical Support Center – Synthesis & Purification Division Subject: Purification Protocol for 3,5-Dichloro-N-(3-fluorobenzyl)aniline Executive Summary & Compound Profile The Challe...

Author: BenchChem Technical Support Team. Date: February 2026

To: Research & Development Team From: Technical Support Center – Synthesis & Purification Division Subject: Purification Protocol for 3,5-Dichloro-N-(3-fluorobenzyl)aniline

Executive Summary & Compound Profile

The Challenge: Purifying 3,5-Dichloro-N-(3-fluorobenzyl)aniline presents a unique challenge due to the electronic nature of the aromatic rings. The two chlorine atoms on the aniline ring act as strong electron-withdrawing groups (EWGs), significantly reducing the basicity of the nitrogen atom (estimated pKa ~2.0–2.5).

Consequently, the solubility difference between the product and the starting material (3,5-dichloroaniline ) in aqueous acid is minimal, rendering standard acid-base extractions less effective than with typical amines. Furthermore, both the product and the starting aniline are highly lipophilic, causing co-elution during chromatography.

Compound Profile:

  • Target: 3,5-Dichloro-N-(3-fluorobenzyl)aniline

  • Nature: Weakly basic secondary amine.

  • Key Impurities:

    • 3,5-Dichloroaniline (Starting Material): Primary amine, weak base, similar polarity to product.

    • 3-Fluorobenzaldehyde: Neutral, lipophilic.

    • Tertiary Amine (Over-alkylation): Bis-alkylation by-product (less likely with bulky anilines but possible).

Strategic Purification Modules

We have designed three modules based on the purity requirements and available equipment.

Module A: Chemical Scavenging (High Purity / Low Throughput)

Best for: Removing unreacted starting aniline without chromatography.

Since separation by polarity is difficult, we utilize chemoselectivity . The starting material is a primary amine, while the product is a secondary amine. Polymer-supported electrophiles can selectively trap the primary amine.

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in Dichloromethane (DCM) or THF (10 mL/g).

  • Scavenger Addition: Add PS-Isocyanate (Polystyrene-supported isocyanate) resin (1.5 – 2.0 equivalents relative to the estimated unreacted aniline).

    • Mechanism:[1] The isocyanate reacts rapidly with the primary amine (3,5-dichloroaniline) to form an insoluble urea. The secondary amine product is sterically hindered and reacts much slower.

  • Incubation: Agitate gently at room temperature for 4–12 hours.

  • Filtration: Filter the mixture through a fritted funnel or Celite pad. The impurity remains bound to the solid resin.

  • Concentration: Evaporate the filtrate to yield the purified secondary amine.

Module B: Modified Flash Chromatography (Standard)

Best for: General purification and removal of non-amine impurities.

Standard silica gel is slightly acidic. Because your compound is a very weak base, it may streak less than typical amines, but resolution from the starting aniline is the bottleneck.

Recommended Solvent Systems:

Phase Solvent System Additive Rationale
Normal Phase Hexane / Ethyl Acetate None The weak basicity means triethylamine (TEA) is often unnecessary and can sometimes cause co-elution.
Normal Phase Toluene / Hexane None Toluene provides "pi-pi" interaction selectivity, often separating the benzyl-substituted product from the parent aniline better than EtOAc.

| Reverse Phase | Water / Acetonitrile | 0.1% Formic Acid | Acidic mobile phase keeps both species protonated; separation is driven strictly by hydrophobicity (LogP). |

Step-by-Step Gradient (Hex/EtOAc):

  • Equilibrate column with 100% Hexane.

  • 0–5% EtOAc: Elutes unreacted aldehyde (if not removed by bisulfite wash).

  • 5–15% EtOAc: Elutes 3,5-dichloroaniline (Starting Material).

  • 15–25% EtOAc: Elutes Target Product .

  • >30% EtOAc: Elutes polar by-products.

Module C: Hydrochloride Salt Formation (Final Polish)

Best for: Long-term storage and removing neutral organic impurities.

Converting the free base to the HCl salt is an excellent way to reject neutral impurities (like the aldehyde) and stabilize the compound.

  • Dissolve: Dissolve the semi-pure free base in anhydrous Diethyl Ether or 1,4-Dioxane .

  • Acidification: Cool to 0°C. Slowly add 4M HCl in Dioxane (1.1 eq).

    • Note: Do not use aqueous HCl; the salt may hydrolyze or oil out due to the lipophilic benzyl group.

  • Precipitation: A white to off-white solid should precipitate. If oiling occurs, add n-Heptane dropwise and scratch the flask walls to induce crystallization.

  • Isolation: Filter under nitrogen/argon (the salt may be hygroscopic). Wash with cold pentane.

Decision Logic & Workflow Visualization

The following diagram illustrates the decision process for selecting the correct purification route based on the impurity profile.

PurificationStrategy Start Crude Reaction Mixture CheckTLC Analyze Purity (TLC/LCMS) Start->CheckTLC AldehydePresent Unreacted Aldehyde Present? CheckTLC->AldehydePresent Bisulfite Wash with NaHSO3 (aq) AldehydePresent->Bisulfite Yes AnilinePresent Unreacted 3,5-Dichloroaniline? AldehydePresent->AnilinePresent No Bisulfite->AnilinePresent Scavenger Add PS-Isocyanate Resin (Chemoselective Removal) AnilinePresent->Scavenger Yes (High Purity Needed) Chromatography Flash Chromatography (Toluene/Hexane Gradient) AnilinePresent->Chromatography Yes (Bulk Scale) SaltForm HCl Salt Formation (Precipitation in Ether/Dioxane) AnilinePresent->SaltForm No (Only Neutrals Left) Scavenger->SaltForm Chromatography->SaltForm Final Pure Product (HCl Salt) SaltForm->Final

Caption: Decision tree for isolating 3,5-Dichloro-N-(3-fluorobenzyl)aniline based on specific impurity profiles.

Troubleshooting & FAQs

Q1: I tried an acid wash (1M HCl) to remove the starting aniline, but my product extracted into the water too. Why? A: This is due to the "pKa compression" effect.

  • Explanation: The 3,5-dichloro substitution lowers the pKa of the aniline significantly. However, the secondary amine product is also a weak base. When you use 1M HCl (pH ~0), both species protonate and become water-soluble salts.

  • Fix: You cannot separate these two by simple pH adjustment. Use Module A (Scavenging) or Module B (Chromatography) . Acid-base extraction is only effective here for removing neutral impurities (like aldehydes) by keeping the product in the acid phase, washing with organics, and then basifying.

Q2: The product is oiling out during salt formation instead of crystallizing. A: This is common for lipophilic benzyl amines.

  • Troubleshooting:

    • Ensure the solvent is anhydrous . Water promotes oiling.

    • Switch solvent: Dissolve the free base in a minimum amount of Isopropanol (IPA) , add the HCl source, then slowly dilute with Diethyl Ether or MTBE until cloudy.

    • Seed: If you have any solid crystals from a previous batch, add a tiny amount to induce nucleation.

Q3: Can I use reductive amination in one pot? A: Yes, but it increases the risk of "over-alkylation" (tertiary amine formation).

  • Recommendation: Use a stepwise approach.

    • Mix 3,5-dichloroaniline + 3-fluorobenzaldehyde in Methanol.

    • Add a dehydrating agent (molecular sieves or Ti(OiPr)4) to force imine formation.

    • Then add the reducing agent (NaBH4 or NaBH3CN). This ensures the aldehyde is consumed before the amine product is formed, preventing the product from reacting with more aldehyde.

Q4: On TLC, the spots for the starting material and product are overlapping. A: The polarities are very similar.

  • Visualization: Use Ceric Ammonium Molybdate (CAM) stain. The secondary amine product usually stains blue/dark blue, while the primary aniline stains differently or is UV active only.

  • Eluent Modification: Switch from Hexane/EtOAc to DCM/Hexane (1:1) . The chlorinated solvent often resolves chlorinated aromatics better.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry, 61(11), 3849-3862.

  • Sigma-Aldrich. (n.d.). "Polymer-Supported Scavengers: User Guide." Merck/Sigma-Aldrich Technical Library.

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Referencing Chapter 10: Nucleophilic substitution at the carbonyl group).

  • National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 12281, 3,5-Dichloroaniline." PubChem.

Sources

Reference Data & Comparative Studies

Validation

Mass Spectrometry Fragmentation Patterns: 3,5-Dichloro-N-(3-fluorobenzyl)aniline vs. Metabolite Standards

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals[1][2] Executive Summary & Strategic Context In the development of halogenated aniline derivatives—ofte...

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Analytical Chemists, and Drug Development Professionals[1][2]

Executive Summary & Strategic Context

In the development of halogenated aniline derivatives—often utilized as intermediates in agrochemicals (e.g., dicarboximides) or novel pharmaceutical scaffolds—unambiguous structural identification is critical. 3,5-Dichloro-N-(3-fluorobenzyl)aniline represents a specific structural challenge: it combines a labile N-benzyl linkage with a polychlorinated aromatic core.[2]

This guide provides a technical breakdown of its mass spectrometry (MS) fragmentation behavior.[3] To offer high-value context, we compare the intact molecule against its primary degradation product/metabolite, 3,5-Dichloroaniline (3,5-DCA) .[2] Distinguishing these two is a frequent requirement in metabolic stability assays and impurity profiling.[2]

Key Differentiator: The presence of the 3-fluorobenzyl moiety serves as a diagnostic mass tag (m/z 109), allowing rapid discrimination from the free aniline core (m/z 161) and non-fluorinated analogs.

Experimental Configuration (Standardized Protocol)

To ensure reproducibility, the following protocol is recommended. This setup favors Electron Ionization (EI) for spectral fingerprinting, which is the standard for library matching in forensic and environmental toxicology.

Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)[1][2]
  • Inlet System: Split/Splitless (Split ratio 10:1 to prevent saturation).

  • Inlet Temperature: 250°C (High enough to volatilize, low enough to prevent thermal degradation of the N-benzyl bond prior to ionization).

  • Column: Rxi-5Sil MS or equivalent (30 m × 0.25 mm ID, 0.25 µm film).[2]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).[2]

  • Ionization Source: Electron Impact (EI) at 70 eV .[2][4][5]

  • Source Temperature: 230°C.[2]

  • Scan Range: m/z 40–450.[2]

Expert Insight: N-benzylanilines are prone to thermal oxidation in the injector port.[2] If degradation is observed (appearing as an elevated 3,5-DCA baseline), lower the inlet temperature to 200°C and use a deactivated glass liner.[2]

Fragmentation Mechanics: The Pathway[3][6]

The fragmentation of 3,5-Dichloro-N-(3-fluorobenzyl)aniline (MW 269.[2]14) is driven by the stability of the aromatic moieties and the weakness of the C-N bond connecting the benzyl group to the aniline nitrogen.

Primary Fragmentation Events
  • Molecular Ion (M+[2][4][5]•):

    • m/z 269 (Base Peak or High Intensity): The aromatic rings stabilize the radical cation, making the molecular ion prominent.

    • Isotope Pattern: The presence of two chlorine atoms creates a distinct 9:6:1 pattern at m/z 269, 271, and 273 (M, M+2, M+4).[2] This is the first confirmation of the dichloro-substitution.

  • Benzylic Cleavage (The Diagnostic Cut):

    • The bond between the benzylic carbon and the nitrogen atom is the weakest link.

    • Pathway A (Charge retention on Benzyl): Cleavage generates a 3-fluorobenzyl cation , which rapidly rearranges to a fluorotropylium ion .[2]

      • Observed Ion: m/z 109 (C7H6F+).[2]

    • Pathway B (Charge retention on Amine): Cleavage generates the 3,5-dichloroaniline radical cation .[2]

      • Observed Ion: m/z 161 (C6H5Cl2N+[2]•). Note the isotope cluster at 161/163/165.

  • Secondary Fragmentation (Aniline Core):

    • The m/z 161 ion further fragments by losing a chlorine radical (Cl•) or HCN (common in anilines).[2][6]

    • Observed Ion: m/z 126 (Loss of Cl from 161).

Visualizing the Fragmentation Pathway[3][6][8][9]

The following diagram illustrates the mechanistic flow from the parent molecule to its diagnostic ions.

FragmentationPathway Parent Parent Molecule 3,5-Dichloro-N-(3-fluorobenzyl)aniline [M]+• m/z 269 (100%) Transition C-N Bond Cleavage Parent->Transition EI @ 70eV Frag_Benzyl Fluorotropylium Ion (Diagnostic Tag) m/z 109 Transition->Frag_Benzyl Charge on Benzyl Frag_Aniline 3,5-Dichloroaniline Radical Cation m/z 161 (9:6:1 Cluster) Transition->Frag_Aniline Charge on Nitrogen Frag_Dechlor Dechlorinated Ion [M-Cl]+ m/z 126 Frag_Aniline->Frag_Dechlor -Cl (35 Da)

Figure 1: Mechanistic fragmentation pathway of 3,5-Dichloro-N-(3-fluorobenzyl)aniline under Electron Impact (70 eV).

Comparative Analysis: Parent vs. Metabolite[2][10]

In drug metabolism (DMPK) and environmental degradation studies, this compound often degrades into 3,5-Dichloroaniline .[2] Distinguishing the two is vital.

Table 1: Diagnostic Ion Comparison
FeatureParent Compound (N-Benzyl deriv.)[1][2][7]Metabolite / Alternative (3,5-Dichloroaniline)Differentiation Logic
Molecular Ion (M+) m/z 269 (Cluster: 269/271/273)m/z 161 (Cluster: 161/163/165)The parent has a mass shift of +108 Da (C7H5F).[2]
Base Peak Often m/z 269 or 109 m/z 161 Presence of m/z 109 confirms the benzyl group.
Tropylium Ion m/z 109 (Fluorinated)Absent Key indicator of the N-benzyl moiety.
Aniline Fragment m/z 161 (Fragment)m/z 161 (Parent)In the parent, m/z 161 is a daughter ion; in the metabolite, it is the parent.
Secondary Ions m/z 126, 91 (trace if F lost)m/z 126, 99, 90m/z 126 is common to both (aniline ring degradation).[2]
Why This Matters:
  • False Positives: If you monitor only m/z 161, you cannot distinguish the intact parent from the metabolite.

  • Selectivity: You must monitor m/z 269 (Quantifier) and m/z 109 (Qualifier) to confirm the intact molecule.

References

  • National Center for Biotechnology Information (2025). 3,5-Dichloroaniline | C6H5Cl2N | CID 12281.[2] PubChem Compound Summary. Retrieved from [Link][2]

  • Vinggaard, A. M., et al. (2007). Analysis of 3,5-dichloroaniline as a biomarker of vinclozolin and iprodione in human urine using liquid chromatography/triple quadrupole mass spectrometry. Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • Michigan State University (2025). Mass Spectrometry - Fragmentation Patterns: Amines and Anilines. Chemistry LibreTexts. Retrieved from [Link][2]

Sources

Comparative

Technical Guide: IR Spectroscopy for the Identification of 3,5-Dichloro-N-(3-fluorobenzyl)aniline

[1] Executive Summary Objective: To provide a definitive reference for the identification of 3,5-Dichloro-N-(3-fluorobenzyl)aniline (CAS: Non-standard/Proprietary) using Infrared (IR) Spectroscopy. Scope: This guide targ...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

Objective: To provide a definitive reference for the identification of 3,5-Dichloro-N-(3-fluorobenzyl)aniline (CAS: Non-standard/Proprietary) using Infrared (IR) Spectroscopy.

Scope: This guide targets Quality Control (QC) and Process Development scientists.[1] It moves beyond basic spectral assignment to focus on differentiation strategies —specifically distinguishing the target molecule from its precursors (3,5-dichloroaniline and 3-fluorobenzyl halides) and structural isomers.[1]

Methodological Verdict: While NMR remains the gold standard for ab initio structural elucidation, FT-IR is the superior method for rapid batch release and goods-in identification due to its sensitivity to the specific substitution patterns (fingerprint region) and functional group transformations (Amine alkylation).

Structural Analysis & Predicted Spectral Signature

The molecule consists of two distinct aromatic systems linked by a methylene bridge and a secondary amine. Successful identification requires deconstructing the spectrum into three critical zones.

The Molecular Anatomy
  • Moiety A (Aniline Core): 3,5-dichloro substitution (1,3,5-trisubstituted ring pattern).[1][2]

  • Moiety B (Linker): Secondary amine (-NH-) and Methylene (-CH₂-).[1]

  • Moiety C (Benzyl Ring): 3-fluoro substitution (1,3-disubstituted ring pattern).[1]

Diagnostic Peak Assignments (Predicted)

The following table synthesizes data derived from standard group frequencies and analogous halogenated aromatic amines.

Functional GroupVibration ModeFrequency Range (cm⁻¹)IntensityDiagnostic Value
Secondary Amine N-H Stretch3380 – 3430 Weak/SharpCritical: Distinguishes from primary amine precursor (which shows a doublet).[1]
Aromatic Ring C-H Stretch3000 – 3100WeakGeneral aromatic confirmation.[1][3][4]
Methylene Linker C-H Stretch (sp³)2850 – 2950WeakConfirms benzylation (absent in aniline precursor).[1]
Aromatic Ring C=C Stretch1580 – 1610MediumRing skeletal vibrations.[1]
Aryl-Fluorine C-F Stretch1200 – 1270 Very Strong Key identifier for the benzyl fragment.[1]
Aryl-Amine C-N Stretch1250 – 1340StrongOften overlaps with C-F; look for broadening.[1]
Aryl-Chlorine C-Cl Stretch1050 – 1090MediumCharacteristic of the chloro-aniline moiety.[1]
Fingerprint (Ring A) OOP Bending810 – 860 StrongSpecific to 1,3,5-substitution (3,5-dichloro).[1]
Fingerprint (Ring B) OOP Bending750 – 790 StrongSpecific to 1,3-substitution (3-fluorobenzyl).[1]

Analyst Note: The region between 1200–1300 cm⁻¹ will be complex due to the overlap of the C-F stretch and the aromatic C-N stretch. Do not rely on a single peak here; use the Fingerprint Region (600–900 cm⁻¹) for definitive confirmation of the substitution pattern.

Comparative Analysis: Performance vs. Alternatives

IR vs. Precursors (The "Reaction Monitor" View)

The most common challenge is verifying the completion of the alkylation reaction. IR offers a binary "Go/No-Go" indication.[1]

FeatureStarting Material: 3,5-DichloroanilineTarget: 3,5-Dichloro-N-(3-fluorobenzyl)aniline
N-H Region Doublet (3350 & 3450 cm⁻¹) (Primary Amine)Singlet (~3400 cm⁻¹) (Secondary Amine)
Aliphatic C-H AbsentPresent (2850–2950 cm⁻¹)
C-F Stretch AbsentStrong Band (1200–1270 cm⁻¹)
IR vs. NMR vs. HPLC

For routine identification, IR outperforms NMR in throughput but lags in resolution.[1]

  • FT-IR (Recommended for QC):

    • Pros: < 2 min/sample, no solvent required (ATR), sensitive to polymorphism (solid state).[1]

    • Cons: Cannot quantify impurities < 1-2%.

  • 1H NMR:

    • Pros: Definitive structural proof (coupling constants of the 3,5-dichloro protons vs. 3-fluoro protons).[1]

    • Cons: High capital cost, requires deuterated solvents, slow for batch release.[1]

  • HPLC-UV:

    • Pros: Quantifies purity.[1]

    • Cons: Retention time is not a structural identifier; requires reference standards.[1]

Experimental Protocol (Self-Validating)

To ensure reproducible results, follow this Standard Operating Procedure (SOP).

Method: Attenuated Total Reflectance (ATR)

Rationale: ATR is preferred over KBr pellets to avoid moisture interference in the N-H region and to prevent halogen exchange (rare but possible with KBr under high pressure).

Step-by-Step Workflow:

  • System Clean: Clean the Diamond/ZnSe crystal with isopropanol.[1] Verify background energy is within specification.

  • Background Scan: Collect 32 scans of air.[1]

  • Sample Loading: Place ~10 mg of the white/off-white powder onto the crystal.

  • Compression: Apply pressure using the anvil until the force gauge indicates optimal contact (usually ~80-100 N).[1]

    • Validation: Watch the live preview. The strongest bands (C-F stretch) should not "flat top" (absorbance > 1.5). If they do, reduce pressure or switch to a bounce technique.[1]

  • Acquisition: Collect 32 scans at 4 cm⁻¹ resolution.

  • Post-Processing: Apply ATR correction (if comparing to library transmission spectra) and baseline correction.

Decision Logic & Visualization

The following diagram illustrates the logical workflow for identifying the compound and distinguishing it from common errors (wrong isomer or unreacted starting material).

IR_Identification_Logic Start Unknown Sample Spectrum CheckNH Step 1: Inspect 3300-3500 cm⁻¹ (N-H Region) Start->CheckNH IsDoublet Doublet Observed? (Primary Amine) CheckNH->IsDoublet IsSinglet Single Sharp Peak? (Secondary Amine) CheckNH->IsSinglet RejectSM REJECT: Unreacted 3,5-Dichloroaniline IsDoublet->RejectSM CheckCF Step 2: Inspect 1200-1270 cm⁻¹ (C-F Stretch) IsSinglet->CheckCF NoCF Weak/Absent Band CheckCF->NoCF StrongCF Very Strong Band CheckCF->StrongCF RejectNoF REJECT: Non-fluorinated Analog NoCF->RejectNoF CheckFingerprint Step 3: Fingerprint Region (600-900 cm⁻¹) StrongCF->CheckFingerprint PatternMatch Bands at ~850 (1,3,5-sub) AND ~780 (1,3-sub) CheckFingerprint->PatternMatch PatternFail Different Pattern (e.g., 810/860 for 1,2,4-sub) CheckFingerprint->PatternFail Pass PASS: Identity Confirmed 3,5-Dichloro-N-(3-fluorobenzyl)aniline PatternMatch->Pass RejectIso REJECT: Wrong Isomer (e.g., 3,4-dichloro) PatternFail->RejectIso

Caption: Figure 1. Logical Decision Tree for the IR-based identification of 3,5-Dichloro-N-(3-fluorobenzyl)aniline, prioritizing functional group verification followed by substitution pattern confirmation.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1][5] (Standard text for N-H and C-Cl assignments).

  • NIST Chemistry WebBook. Infrared Spectra of Aniline Derivatives. National Institute of Standards and Technology.[1][6] Available at: [Link] (Accessed for general 3,5-dichloroaniline spectral data).[1]

  • Socrates, G. (2001).[1] Infrared and Raman Characteristic Group Frequencies: Tables and Charts. John Wiley & Sons.[1][5] (Source for aromatic substitution patterns and C-F stretch ranges).

  • Coates, J. (2000).[1] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry.[1] R.A. Meyers (Ed.).[1] John Wiley & Sons.[1][5] Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal Procedures: 3,5-Dichloro-N-(3-fluorobenzyl)aniline

[1][2] Part 1: Executive Safety Summary 3,5-Dichloro-N-(3-fluorobenzyl)aniline (CAS: 1040010-63-6) is a halogenated aromatic amine commonly used as a pharmaceutical intermediate.[1][2][3] Unlike simple organic solvents,...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Part 1: Executive Safety Summary

3,5-Dichloro-N-(3-fluorobenzyl)aniline (CAS: 1040010-63-6) is a halogenated aromatic amine commonly used as a pharmaceutical intermediate.[1][2][3] Unlike simple organic solvents, this compound presents specific disposal challenges due to its potential to form toxic combustion byproducts (e.g., dioxins, NOx, HF, HCl) if incinerated improperly.[1][2][3]

Immediate Action Required:

  • Classification: Halogenated Organic Waste (Strict Segregation Required).[1][2][3]

  • Primary Hazard: Acute Toxicity (Oral/Dermal) and Aquatic Toxicity.[1][2][3]

  • Disposal Method: High-Temperature Incineration with Flue Gas Scrubbing (via licensed contractor).[1][2][3]

  • Prohibition: NEVER dispose of down the drain or mix with non-halogenated solvents (e.g., acetone, ethanol) in general waste streams.[1][3]

Part 2: Chemical Profile & Hazard Assessment

To ensure the integrity of your waste stream, you must understand the physicochemical properties driving these protocols.[1][3]

PropertyDataOperational Implication
CAS Number 1040010-63-6Unique identifier for waste manifests.[1][2]
Molecular Formula C₁₃H₁₀Cl₂FNContains Chlorine and Fluorine .[2][3][4] Requires halogen-specific incineration.[1][2][3]
Functional Groups Secondary Amine, Halogenated AromaticPotential for skin sensitization; incompatible with strong oxidizers and acids.[1][2][3]
Physical State Solid (typically crystalline)Dust control measures required during transfer.[1][2][3]
Environmental Marine Pollutant (Likely)Zero-discharge policy for aqueous systems.[1][2][3]
The "Halogen Rule" (Scientific Rationale)

Why segregation is non-negotiable:

  • Combustion Chemistry: When non-halogenated waste is burned, it produces CO₂ and H₂O.[1][2][3] When this compound is burned, the chlorine atoms can form hydrogen chloride (HCl) and, under suboptimal conditions, polychlorinated dibenzodioxins (dioxins).[1][2][3] The fluorine atom forms hydrogen fluoride (HF), which is highly corrosive to standard incinerator linings.[1][2][3]

  • Cost & Compliance: Waste facilities charge significantly higher rates for halogenated streams because they require scrubbers to neutralize acid gases (HCl, HF).[1][2][3] Mixing this chemical with non-halogenated waste upgrades the entire container to the more expensive "Halogenated" price tier.[2]

Part 3: Disposal Workflow (Step-by-Step)

Phase 1: Pre-Disposal Handling

Before the chemical leaves the bench, stabilize it.[1][3]

  • Quenching (Reaction Mixtures):

    • If the compound is in a reaction mixture with active reagents (e.g., acid chlorides, hydrides), quench the reaction first.[1][3]

    • Protocol: Cool the vessel to 0°C. Slowly add the quenching agent (usually water or saturated NaHCO₃) to neutralize reactive species.[2][3] Ensure the pH is between 6 and 9 before transferring to waste.[1][2][3]

    • Note: The 3,5-Dichloro-N-(3-fluorobenzyl)aniline itself is stable in water but insoluble.[1][2][3] It will precipitate or form an oil.[1][2][3]

  • Solvent Selection for Cleaning:

    • Do NOT use Acetone if you intend to pour the rinse into a Halogenated Waste container (unless your facility allows commingling).[2][3]

    • Best Practice: Use Dichloromethane (DCM) or Ethyl Acetate for rinsing glassware.[1][2][3] Dispose of these rinses into the Halogenated Waste stream.[2][3]

Phase 2: Segregation & Packaging[2][3]

The Golden Rule: If it contains >1% Halogens, it goes in the Halogenated Drum.

  • Solid Waste (Pure Compound/Spill Debris):

    • Collect in a wide-mouth HDPE (High-Density Polyethylene) jar.

    • Label clearly: "Solid Waste - Toxic - Halogenated Organic."[1][2][3]

    • Do not use metal containers (corrosion risk from potential hydrolysis).[1][2][3]

  • Liquid Waste (Mother Liquors/Solutions):

    • Use a dedicated carboy labeled "HALOGENATED SOLVENT WASTE." [2][3]

    • Compatibility Check: Ensure no strong oxidizers (e.g., Nitric Acid) or strong acids are present in the carboy.[1][2][3] Amines can react exothermically with acids.[1][2][3]

Phase 3: Labeling & Documentation

Your waste tag must include:

  • Full Chemical Name: 3,5-Dichloro-N-(3-fluorobenzyl)aniline.[1][2][3][4]

  • Constituents: List all solvents (e.g., "Dissolved in 90% Dichloromethane").

  • Hazard Checkboxes: [x] Toxic [x] Irritant [x] Environmental Hazard.[1][2][3]

Part 4: Decision Logic & Workflow Visualization

The following diagram outlines the critical decision-making process for disposing of this specific intermediate.

DisposalWorkflow Start Start: Waste Generation StateCheck Is the waste Solid or Liquid? Start->StateCheck SolidPath Solid (Pure/Debris) StateCheck->SolidPath LiquidPath Liquid (Solution) StateCheck->LiquidPath FinalPack Pack in HDPE/Glass Label: Toxic/Halogenated SolidPath->FinalPack ReactiveCheck Contains Active Reagents? LiquidPath->ReactiveCheck Quench Quench (0°C, NaHCO3) ReactiveCheck->Quench Yes SolventCheck Is Solvent Halogenated? ReactiveCheck->SolventCheck No Quench->SolventCheck HaloStream Stream A: Halogenated Waste SolventCheck->HaloStream Yes (e.g., DCM) NonHaloStream Stream B: Non-Halogenated Waste SolventCheck->NonHaloStream No (e.g., Acetone) HaloStream->FinalPack Warning STOP: Do not mix! Add to Stream A only. NonHaloStream->Warning Contaminated with Target Chemical Warning->HaloStream Incinerate End: High-Temp Incineration FinalPack->Incinerate

Figure 1: Decision tree for segregating and processing 3,5-Dichloro-N-(3-fluorobenzyl)aniline waste streams.

Part 5: Emergency Spill Procedures

In the event of a spill outside of a fume hood:

  • Evacuate & Ventilate: The dust/vapor may be an irritant.[1][2][3] Clear the immediate area.[1][2][3][5]

  • PPE Up: Wear Nitrile gloves (double gloved recommended), lab coat, and safety goggles.[1][2][3] If dust is visible, use an N95 or P100 respirator.[1][2][3]

  • Containment:

    • Solids: Gently cover with wet paper towels to prevent dust generation, then scoop into a waste jar.[1][2][3]

    • Liquids: Absorb with vermiculite or sand.[2][3] Do NOT use combustible materials (like sawdust) if the solvent is flammable.[2][3]

  • Decontamination: Scrub the surface with a soap/water solution.[1][2][3] Collect all cleaning materials into the Solid Hazardous Waste bin.

References

  • LookChem. (n.d.).[1][2][3] 3,5-Dichloro-N-(3-fluorobenzyl)aniline Product Information & CAS 1040010-63-6.[1][2][3][4] Retrieved October 26, 2023, from [Link][1][2][3]

  • U.S. Environmental Protection Agency (EPA). (2023).[1][2][3] Treatment Technologies for Halogenated Organic Containing Wastes. Retrieved October 26, 2023, from [Link][1][2][3]

  • PubChem. (2023).[1][2][3] Compound Summary: 3,5-Dichloroaniline (Toxicity Profile). National Library of Medicine.[1][2][3] Retrieved October 26, 2023, from [Link][1][2][3]

Sources

Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3,5-Dichloro-N-(3-fluorobenzyl)aniline

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. 3,5-Dichloro-N-(3-fluorobenzyl)aniline is a substituted aniline derivative, and while a sp...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. 3,5-Dichloro-N-(3-fluorobenzyl)aniline is a substituted aniline derivative, and while a specific Safety Data Sheet (SDS) may not be readily available for this custom compound, its structural alerts from the dichloroaniline and fluorobenzyl moieties command a stringent and well-reasoned approach to personal protection. This guide provides a comprehensive framework for its safe handling, grounded in an understanding of its constituent hazards.

The parent compound, 3,5-dichloroaniline, is classified as highly toxic and an environmental hazard. Aniline itself is toxic and a suspected carcinogen.[1] Therefore, we must treat 3,5-Dichloro-N-(3-fluorobenzyl)aniline with a similar or greater level of caution.

Hazard Assessment: A Synthesis of Known Risks

Given the structure, we can infer a hazard profile that necessitates a comprehensive PPE strategy. The primary risks stem from the halogenated aromatic amine structure.

Hazard ClassAnticipated RiskRationale & Representative Citations
Acute Toxicity (Oral, Dermal, Inhalation) High. Assumed to be toxic if swallowed, in contact with skin, or if inhaled.Based on GHS classifications for 3,5-dichloroaniline (Toxic - Category 3) and aniline.[1][2][3]
Specific Target Organ Toxicity High. Potential for organ damage through prolonged or repeated exposure.A known hazard for both 3,5-dichloroaniline and aniline.[1][2]
Skin & Eye Irritation/Damage Moderate to High. Potential for serious eye damage and skin irritation.Aniline causes serious eye damage.[1] Direct contact should always be avoided.
Environmental Hazard High. Assumed to be very toxic to aquatic life with long-lasting effects.This is a key hazard for the parent dichloroaniline.[2][3] Proper disposal is critical.
The Core PPE Ensemble: A Head-to-Toe Protocol

The selection of PPE is not a checklist but a system designed to create a barrier between you and the chemical hazard.[4] For 3,5-Dichloro-N-(3-fluorobenzyl)aniline, a standard "Level D" lab ensemble is insufficient; we must upgrade our protection to mitigate the high dermal and inhalation toxicity.[5]

  • What to Wear: Chemical splash goggles that form a complete seal around the eyes are mandatory. If there is a significant splash risk (e.g., during transfers of solutions), a full-face shield should be worn in addition to the goggles.[4]

  • The Causality: The eyes are a rapid route for chemical absorption. Standard safety glasses offer inadequate protection from splashes and potential fine dust. The primary goal is to prevent any contact with the mucous membranes of the eyes.[6]

  • What to Wear: A chemical-resistant lab coat, fully buttoned, with tight-fitting cuffs is the minimum requirement. For procedures with a higher risk of contamination, such as large-scale weighing or transfers, disposable chemical-resistant coveralls (e.g., Tyvek) are recommended.[7] All exposed skin, including the neck and wrists, must be covered.

  • The Causality: Halogenated aromatic amines can be readily absorbed through the skin, leading to systemic toxicity.[2] Standard cotton lab coats can absorb chemicals, holding them against the skin and prolonging exposure. Chemical-resistant materials prevent this penetration.

  • The Challenge: Aromatic and halogenated hydrocarbons are known to attack many standard glove materials. While nitrile gloves are a common lab staple, they may offer only short-term splash protection against this class of compounds and are rated poorly for halogenated solvents.[8][9]

  • The Protocol: Double Gloving

    • Inner Glove: A thin, disposable nitrile glove. This provides a base layer of protection and makes doffing the outer gloves safer.

    • Outer Glove: A thicker, chemical-resistant glove. Based on general resistance charts for halogenated compounds, butyl rubber or Viton® gloves are superior choices. However, these can be cumbersome. A practical and highly protective alternative is a thicker (e.g., >8 mil) nitrile glove specifically rated for chemical resistance.

  • The Causality: The double-gloving technique provides redundancy. The robust outer glove is the primary chemical barrier, while the inner glove protects against contamination during the removal of the outer glove. Gloves should be changed immediately if contamination is suspected and always after a set period (e.g., 1-2 hours) as permeation can occur without visible signs.

  • When to Use: Any procedure that could generate dust (e.g., weighing, scraping, transferring solid) or aerosols requires respiratory protection.

  • What to Use:

    • For Solids/Dust: At a minimum, a NIOSH-approved N95 respirator should be used when handling the solid powder outside of a certified chemical fume hood.

    • For Solutions/Vapors: All work with solutions should be performed within a certified chemical fume hood to minimize vapor inhalation.[10] If work must be done outside a hood where vapors are possible, a respirator with an organic vapor cartridge is required.[4][6]

  • The Causality: The compound is presumed to be toxic if inhaled.[2] Fine powders can easily become airborne and enter the respiratory system. A fume hood provides the highest level of protection by containing and exhausting these hazards.

Operational Plans: PPE in Action

The level of PPE must match the risk of the specific operation. The following diagram illustrates a decision-making workflow for PPE selection.

Caption: PPE selection workflow based on the specific laboratory operation.

Spill Management and Disposal Plan

Accidents happen, and preparation is key to mitigating their impact.[11]

  • Alert & Isolate: Alert personnel in the immediate area. If the spill is large or dust is generated, evacuate and secure the area.[12][13]

  • Don PPE: Before cleanup, don the highest level of protection: a respirator (N95 minimum), chemical splash goggles, a face shield, a disposable coverall, and double gloves (nitrile inner, chemical-resistant outer).[12]

  • Contain: Gently cover the spill with an absorbent material designed for chemical spills, working from the outside in to minimize dust generation.[14]

  • Collect: Carefully scoop the material and absorbent into a designated, labeled hazardous waste container. Do not dry sweep, as this can create airborne dust.[12][14]

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel. Place all cleanup materials (gloves, towels, etc.) into the hazardous waste container.

  • Dispose: Seal and label the hazardous waste container. Follow your institution's procedures for hazardous waste pickup.

  • Waste Segregation is Paramount: All materials contaminated with 3,5-Dichloro-N-(3-fluorobenzyl)aniline must be treated as hazardous waste. This includes gloves, disposable coveralls, absorbent pads, and any contaminated labware.

  • Halogenated Waste Stream: This compound is a halogenated organic. It must be disposed of in a designated "Halogenated Organic Waste" container.[15][16][17] Do not mix it with non-halogenated waste, as this complicates and increases the cost of disposal.

  • PPE Disposal:

    • Outer Gloves: After handling, remove the outer gloves first and dispose of them in the solid hazardous waste container.

    • Inner Gloves & Disposables: Remove lab coats/coveralls and inner gloves in a way that avoids touching the outer, contaminated surfaces. Dispose of these in the same solid hazardous waste container.

    • Goggles/Face Shield: Reusable PPE like goggles and face shields should be decontaminated according to your lab's standard procedures before being stored.

By understanding the inherent hazards of this chemical's structure and implementing this multi-layered system of personal protective equipment and operational controls, you can confidently and safely advance your research.

References

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. (n.d.). Google Cloud.
  • Proper disposal of chemicals. (2025, August 20). Sciencemadness Wiki.
  • Chemical Spill Clean-Up. (n.d.). University of Delaware Environmental Health & Safety.
  • Laboratory Chemical Spill Cleanup and Response Guide. (2023, May). The City College of New York.
  • Guidance for Hazardous Waste Spill Cleanup in Laboratories. (n.d.). The University of Tennessee, Knoxville.
  • 8 Steps to Handling a Laboratory Chemical Spill. (2023, May 5). Westlab.
  • Spill Clean up Procedure. (n.d.). The University of British Columbia Safety & Risk Services.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. (n.d.). US EPA.
  • Personal Protective Equipment | US EPA. (2025, September 12). US Environmental Protection Agency.
  • OSHA Glove Selection Chart. (n.d.). University of Idaho Environmental Health and Safety.
  • Glove Compatibility Chart. (n.d.). University of Michigan Environment, Health & Safety.
  • Personal Protective Equipment (PPE). (2026, February 4). CHEMM (Chemical Hazards Emergency Medical Management).
  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. (n.d.). OC-Praktikum.
  • Resistance To Chemicals of Common Glove Materials. (n.d.). University of Pittsburgh.
  • Safety Data Sheet: 3,5-Dichloroaniline. (2025, December 18). Fisher Scientific.
  • The importance of Personal Protective Equipment in the handling of chemicals. (2024, April 5). Servier.
  • Safety Data Sheet: 3,5-Dichloroaniline. (2025, November 6). Sigma-Aldrich.
  • Safety Data Sheet: Aniline. (2025, May 20). Sigma-Aldrich.
  • OSHA Technical Manual (OTM) - Section VIII: Chapter 1. (n.d.).
  • Nitrile Glove Chemical-Compatibility Reference. (n.d.). University of Pennsylvania.
  • Ansell Chemical Resistance Glove Chart. (n.d.). University of Pittsburgh Environmental Health and Safety.
  • Safety Data Sheet: 1,3-Dichloro-5-(trifluoromethyl)benzene. (2025, December 19). Fisher Scientific.
  • Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety.
  • Perspective on halogenated organic compounds. (2023, November 2).
  • Safety Data Sheet: Aniline. (2021, November 30). Chemos GmbH & Co. KG.
  • 3,5-DIFLUORO ANILINE CAS No 372-39-4 MATERIAL SAFETY DATA SHEET SDS/MSDS. (n.d.). CDH Fine Chemical.
  • 3,5-Dichloroaniline. (n.d.). Wikipedia.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,5-Dichloro-N-(3-fluorobenzyl)aniline
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Reactant of Route 2
3,5-Dichloro-N-(3-fluorobenzyl)aniline
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